molecular formula C25H20F3NO4 B15541193 Fmoc-D-Phe(4-CF3)-OH

Fmoc-D-Phe(4-CF3)-OH

Katalognummer: B15541193
Molekulargewicht: 455.4 g/mol
InChI-Schlüssel: YMEGJWTUWMVZPD-JOCHJYFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-D-Phe(4-CF3)-OH is a useful research compound. Its molecular formula is C25H20F3NO4 and its molecular weight is 455.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEGJWTUWMVZPD-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238742-88-6
Record name Fmoc-D-4-Trifluoromethylphenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Incorporation of Fmoc-D-Phe(4-CF3)-OH in Modern Peptide Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of chemically modified amino acids has revolutionized peptide science, enabling the design of novel peptide-based therapeutics and research tools with enhanced properties. Among these, Fmoc-D-Phe(4-CF3)-OH, an N-α-Fmoc-protected derivative of D-4-(trifluoromethyl)phenylalanine, has emerged as a valuable building block. Its unique trifluoromethyl group imparts desirable characteristics to peptides, including increased metabolic stability, enhanced lipophilicity, and the ability to serve as a nuclear magnetic resonance (NMR) probe. This in-depth technical guide explores the multifaceted applications of this compound in peptide science, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Applications in Peptide Synthesis and Drug Discovery

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce the 4-(trifluoromethyl)-D-phenylalanine residue into peptide sequences.[1] The incorporation of this non-canonical amino acid is a strategic approach to modulate the physicochemical and biological properties of peptides.

Key advantages of incorporating D-4-(trifluoromethyl)phenylalanine include:

  • Enhanced Proteolytic Stability: The D-configuration of the amino acid sterically hinders recognition by proteases, significantly increasing the peptide's resistance to enzymatic degradation and thus prolonging its in vivo half-life.

  • Increased Lipophilicity: The trifluoromethyl group (-CF3) is highly lipophilic, which can enhance the peptide's ability to cross cellular membranes and interact with hydrophobic binding pockets of target proteins.[1]

  • Modulation of Bioactivity: The unique electronic properties of the trifluoromethyl group can influence peptide conformation and binding affinity to biological targets, leading to a fine-tuning of their therapeutic effects.[1]

  • 19F NMR Probe: The presence of the fluorine atoms provides a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for studying peptide structure, dynamics, and interactions without the interference of background signals inherent in ¹H NMR.

These properties make this compound a valuable asset in the development of a wide range of peptide-based molecules, including antimicrobial peptides (AMPs), enzyme inhibitors, and probes for studying biological systems.

Enhancing Antimicrobial Peptides (AMPs)

The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The incorporation of this compound into AMPs can enhance their therapeutic potential. The increased lipophilicity can improve the peptide's ability to interact with and disrupt bacterial cell membranes, a common mechanism of action for many AMPs. Furthermore, the enhanced stability against proteases is particularly beneficial in the context of infections where proteases from both the host and the pathogen are present.

While specific quantitative data for AMPs containing D-Phe(4-CF3) is emerging, the principle is well-established with other fluorinated amino acids. The table below illustrates typical data that would be generated in such studies.

Peptide SequenceTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
[Hypothetical Peptide A]-D-Phe(4-CF3)-[Peptide Fragment]Staphylococcus aureus[Data Placeholder]
[Hypothetical Peptide A]-D-Phe(4-CF3)-[Peptide Fragment]Escherichia coli[Data Placeholder]
[Hypothetical Peptide B]-D-Phe(4-CF3)-[Peptide Fragment]Pseudomonas aeruginosa[Data Placeholder]
[Hypothetical Peptide B]-D-Phe(4-CF3)-[Peptide Fragment]Candida albicans[Data Placeholder]

Note: This table is illustrative. Specific MIC values for peptides containing this compound should be determined experimentally.

Application in Enzyme Inhibitor Design

Peptides are often used as scaffolds for the design of potent and selective enzyme inhibitors. The incorporation of this compound can be advantageous in this context. The trifluoromethyl group can engage in specific interactions within the enzyme's active site, potentially increasing binding affinity and inhibitory potency. The D-amino acid also contributes to the inhibitor's stability in biological environments.

The inhibitory activity of such peptides is typically quantified by their half-maximal inhibitory concentration (IC50). The following table provides a template for presenting such data.

Target EnzymePeptide Inhibitor SequenceIC50 (nM)
[Target Enzyme 1][Sequence with D-Phe(4-CF3)][Data Placeholder]
[Target Enzyme 2][Sequence with D-Phe(4-CF3)][Data Placeholder]

Note: This table is for illustrative purposes. Actual IC50 values are dependent on the specific enzyme and peptide sequence and require experimental determination.

A Powerful Tool for ¹⁹F NMR Spectroscopy

The trifluoromethyl group of D-Phe(4-CF3) serves as an excellent probe for ¹⁹F NMR studies. This technique offers several advantages for studying peptides:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals.

  • No Background Signal: Since fluorine is not naturally abundant in biological systems, ¹⁹F NMR spectra are free from background signals, allowing for clear observation of the labeled peptide.

  • Sensitivity to Local Environment: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an excellent reporter of conformational changes, ligand binding, and interactions with other molecules.

This application allows researchers to gain detailed insights into the behavior of peptides at a molecular level.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound on a Rink Amide resin for a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (or other coupling activator)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • Water

  • Diethyl ether

  • Acetonitrile

  • HPLC grade water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and Oxyma Pure (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using this compound at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity.

Workflow for SPPS Incorporation of this compound

SPPS_Workflow cluster_cycle SPPS Cycle Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Wash2->Repeat Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle for peptide elongation.

Visualizing the Impact of D-Amino Acid Incorporation on Proteolytic Stability

The incorporation of a D-amino acid like D-Phe(4-CF3) significantly enhances a peptide's resistance to enzymatic degradation. The following diagram illustrates this principle.

Proteolytic_Stability cluster_L_Peptide L-Amino Acid Peptide cluster_D_Peptide D-Amino Acid Containing Peptide L_Peptide Native Peptide Chain (All L-Amino Acids) Protease_L Protease L_Peptide->Protease_L Recognized & Cleaved Degradation_L Degraded Fragments Protease_L->Degradation_L D_Peptide Modified Peptide Chain (with D-Phe(4-CF3)) Protease_D Protease D_Peptide->Protease_D Not Recognized Stable_Peptide Intact Peptide Protease_D->Stable_Peptide

Caption: D-amino acid incorporation hinders protease recognition, enhancing peptide stability.

Conclusion

This compound is a powerful and versatile building block in modern peptide science. Its incorporation into peptides offers a strategic approach to enhance their therapeutic potential by improving metabolic stability, modulating lipophilicity and bioactivity, and enabling detailed structural and interaction studies through ¹⁹F NMR. As the demand for sophisticated peptide-based drugs and research tools continues to grow, the applications of this compound are poised to expand, offering new avenues for innovation in drug discovery and chemical biology. This guide provides a foundational understanding of its applications and the experimental methodologies for its successful implementation in the laboratory.

References

The Trifluoromethyl Group in Fmoc-D-Phe(4-CF3)-OH: A Technical Guide to Its Role in Peptide and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their physicochemical and pharmacological properties. Among these, fluorinated amino acids have garnered significant attention due to the unique attributes of the fluorine atom. This technical guide focuses on Fmoc-D-Phe(4-CF3)-OH, a derivative of D-phenylalanine containing a trifluoromethyl (CF3) group at the para position of the phenyl ring. We will delve into the multifaceted role of this trifluoromethyl group, providing quantitative data, detailed experimental protocols, and visual workflows to illuminate its impact on peptide synthesis, structure, and function.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto the phenylalanine side chain imparts significant changes to its properties, primarily affecting its lipophilicity, metabolic stability, and interactions with biological targets.

Enhanced Lipophilicity

Table 1: Physicochemical Properties of Phenylalanine Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated XLogP3Hansch π value (of substituent)
D-PhenylalanineC9H11NO2165.19-1.4N/A
4-(Trifluoromethyl)-D-phenylalanineC10H10F3NO2233.19-0.6[3]+0.88
Fmoc-D-Phe-OHC24H21NO4387.434.6N/A
This compoundC25H20F3NO4455.43Not explicitly foundN/A
Increased Metabolic and Proteolytic Stability

The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4] This increased metabolic stability can lead to a longer in vivo half-life of peptide-based drugs.

Furthermore, the steric bulk and electron-withdrawing nature of the CF3 group can hinder the recognition and cleavage of adjacent peptide bonds by proteases. Studies have shown that peptides containing α-trifluoromethyl-substituted amino acids exhibit significant resistance to proteolysis by enzymes like α-chymotrypsin, with substitutions at the P1 position leading to absolute stability. While this compound has the CF3 group on the side chain rather than the alpha-carbon, this modification can still influence the peptide's conformation and interaction with protease active sites, thereby enhancing its stability.

Impact on Biological Activity: A Case Study with Yeast α-Factor

To illustrate the functional consequences of incorporating a 4-CF3-phenylalanine residue, we examine its effect on the binding of the yeast mating pheromone, α-factor, to its G protein-coupled receptor (GPCR), Ste2p.

The α-factor is a tridecapeptide (WHWLQLKPGQPMY) that initiates the mating signal transduction pathway in yeast. A study investigating the interaction between the C-terminal tyrosine (Tyr13) of α-factor and the Ste2p receptor systematically replaced this residue with various fluorinated phenylalanine analogs and measured their binding affinities (Kd).

Table 2: Binding Affinities (Kd) of α-Factor Analogs to Ste2p Receptor

α-Factor Analog (at position 13)Kd (nM)
[Lys7(NBD), Tyr13] α-factor (Wild-type analog)26.2
[Lys7(NBD), Phe13] α-factor35.8
[Lys7(NBD), Phe13(4-F)] α-factor62.5
[Lys7(NBD), Phe13(4-CF3)] α-factor Not explicitly found in the provided results, but progressive fluorination led to increased Kd values.
[Lys7(NBD), Phe13(3,4-F2)] α-factor89.7
[Lys7(NBD), Phe13(2,3,4,5,6-F5)] α-factor177.3

Data extracted from a study on the binding of fluorinated phenylalanine α-factor analogs to Ste2p, where NBD is a fluorescent label.

The data demonstrates that increasing the fluorination of the phenylalanine ring at position 13 leads to a progressive increase in the dissociation constant (Kd), indicating weaker binding affinity. This suggests that the electron-withdrawing nature of the fluorine atoms, and by extension the trifluoromethyl group, can significantly modulate the cation-π interaction between the aromatic ring of the peptide ligand and a cationic residue (Arg58) in the receptor's binding pocket.

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into a peptide, and for assessing the stability of the resulting peptide.

Solid-Phase Peptide Synthesis (SPPS) of an α-Factor Analog

This protocol describes the manual synthesis of an α-factor analog where Tyr13 is replaced with 4-CF3-D-Phe, using Fmoc/tBu chemistry.

Workflow for Fmoc-SPPS

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, IPA) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Next cycle Cleavage Cleavage & Deprotection (TFA cocktail) Washing2->Cleavage Final cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Trp)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) followed by isopropanol (B130326) (IPA) (2 times) and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HOBt or Oxyma Pure (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) and DIPEA (6-10 equivalents) to pre-activate the amino acid for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water; if Trp is present, add 2.5% DTT).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide against a specific protease (e.g., trypsin, chymotrypsin) using RP-HPLC.

Workflow for Proteolytic Stability Assay

Proteolysis_Workflow Peptide_Sol Prepare Peptide Stock Solution Incubation Incubate Peptide with Protease at 37°C Peptide_Sol->Incubation Enzyme_Sol Prepare Protease Stock Solution Enzyme_Sol->Incubation Time_Points Take Aliquots at Different Time Points Incubation->Time_Points Quench Quench Reaction (e.g., add TFA) Time_Points->Quench HPLC_Analysis Analyze by RP-HPLC Quench->HPLC_Analysis Data_Analysis Quantify Remaining Peptide and Calculate Half-life HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the proteolytic stability of a peptide.

Materials:

  • Synthesized peptide (with and without the 4-CF3-D-Phe modification for comparison)

  • Protease of interest (e.g., trypsin, chymotrypsin)

  • Appropriate buffer for the protease (e.g., Tris-HCl, pH 8.0 for trypsin)

  • Trifluoroacetic acid (TFA) or other quenching agent

  • RP-HPLC system with a C18 column

Procedure:

  • Prepare Solutions:

    • Dissolve the peptide in the appropriate buffer to a final concentration of, for example, 1 mg/mL.

    • Dissolve the protease in the same buffer to a suitable working concentration (e.g., 0.1 mg/mL).

  • Incubation:

    • In a microcentrifuge tube, mix the peptide solution with the protease solution at a specific ratio (e.g., 50:1 substrate to enzyme ratio by weight).

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction in the aliquot by adding a quenching agent, such as 10% TFA, to denature the protease.

  • HPLC Analysis:

    • Analyze each quenched aliquot by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks by UV absorbance at 214 or 280 nm.

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide against time and determine the half-life (t1/2) of the peptide.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol outlines a common method to evaluate the metabolic stability of a peptide in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Materials:

  • Peptide of interest

  • Liver microsomes (e.g., human, rat)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the peptide in the phosphate buffer.

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension to each well.

    • Add the peptide working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each well using a validated LC-MS/MS method to quantify the amount of the parent peptide remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining peptide versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V * 0.693) / t1/2, where V is the volume of the incubation.

Signaling Pathway: Yeast Mating Pheromone Response

The binding of α-factor to the Ste2p receptor on a MATa yeast cell initiates a well-characterized G protein-coupled receptor (GPCR) signaling cascade that ultimately leads to cell cycle arrest and the expression of genes required for mating.

Yeast Mating Signal Transduction Pathway

Yeast_Mating_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha-factor α-factor Ste2p Ste2p (GPCR) alpha-factor->Ste2p Binding G_protein Heterotrimeric G protein (Gpa1, Ste4, Ste18) Ste2p->G_protein Activation G_beta_gamma Ste4/Ste18 (Gβγ) G_protein->G_beta_gamma Dissociation Ste5 Ste5 (Scaffold) G_beta_gamma->Ste5 Recruitment Ste20 Ste20 (PAK) G_beta_gamma->Ste20 Activation Ste11 Ste11 (MAPKKK) Ste5->Ste11 Ste7 Ste7 (MAPKK) Ste5->Ste7 Fus3 Fus3 (MAPK) Ste5->Fus3 Ste20->Ste11 Phosphorylation Ste11->Ste7 Phosphorylation Ste7->Fus3 Phosphorylation Far1 Far1 Fus3->Far1 Phosphorylation Ste12 Ste12 (Transcription Factor) Fus3->Ste12 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (G1) Far1->Cell_Cycle_Arrest Gene_Expression Mating Gene Expression Ste12->Gene_Expression

Caption: The yeast mating pheromone response pathway initiated by α-factor binding to the Ste2p GPCR.

Pathway Description:

  • Ligand Binding: The α-factor peptide binds to the Ste2p receptor on the cell surface.

  • G Protein Activation: This binding induces a conformational change in Ste2p, which acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated heterotrimeric G protein. The Gα subunit (Gpa1) releases GDP and binds GTP, causing its dissociation from the Gβγ dimer (Ste4/Ste18).

  • MAPK Cascade Initiation: The freed Ste4/Ste18 complex recruits the scaffold protein Ste5 to the plasma membrane. Ste5, in turn, brings together the components of a mitogen-activated protein kinase (MAPK) cascade: Ste11 (MAPKKK), Ste7 (MAPKK), and Fus3 (MAPK).

  • Signal Amplification: The Gβγ complex also activates the p21-activated kinase (PAK) Ste20, which phosphorylates and activates Ste11. Ste11 then phosphorylates and activates Ste7, which in turn phosphorylates and activates Fus3.

  • Cellular Response: Activated Fus3 has two main downstream effects:

    • It phosphorylates the transcription factor Ste12, which then enters the nucleus and induces the expression of genes required for mating.

    • It phosphorylates Far1, which leads to the inhibition of cyclin-dependent kinases (CDKs) and results in cell cycle arrest in the G1 phase, preparing the cell for fusion with a mating partner.

Conclusion

The trifluoromethyl group in this compound is a versatile tool for medicinal chemists and peptide scientists. Its introduction into a peptide sequence can significantly enhance lipophilicity and confer resistance to metabolic and proteolytic degradation, thereby improving the pharmacokinetic profile of peptide-based drug candidates. However, as demonstrated by the α-factor case study, the electron-withdrawing nature of the CF3 group can also modulate binding affinity to biological targets, an effect that must be carefully considered during the design of novel therapeutics. The provided experimental protocols offer a practical framework for the synthesis and evaluation of peptides containing this valuable non-canonical amino acid, enabling researchers to further explore its potential in drug discovery and development.

References

Technical Guide: Fmoc-D-Phe(4-CF3)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(4-CF3)-OH, also known as Fmoc-4-(trifluoromethyl)-D-phenylalanine, is a non-canonical amino acid derivative crucial for the synthesis of modified peptides. Its structure incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, standard for solid-phase peptide synthesis (SPPS), and a trifluoromethyl (CF3) group on the phenyl ring of D-phenylalanine. This modification is of significant interest in drug discovery and development as the trifluoromethyl group can enhance the pharmacological properties of peptides, including metabolic stability, lipophilicity, and binding affinity, without significantly increasing steric bulk.[1][2] This guide provides a comprehensive overview of its properties, synthesis protocols, and applications.

Core Compound Data

The fundamental properties of this compound are summarized below, providing essential information for its use in peptide synthesis workflows.

PropertyValueReferences
CAS Number 238742-88-6[1]
Molecular Formula C25H20F3NO4[1]
Molecular Weight 455.43 g/mol [1]
Appearance White powder
Purity ≥98% (Chiral HPLC)
Storage Conditions 0 - 8 °C

Applications in Research and Drug Development

The incorporation of this compound into peptide sequences is a strategic approach to modulate their therapeutic potential.

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond in the trifluoromethyl group increases resistance to enzymatic degradation, prolonging the in vivo half-life of the peptide.

  • Improved Binding Affinity: The electron-withdrawing nature of the CF3 group can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with biological targets.

  • Increased Lipophilicity: The CF3 group enhances the lipophilicity of the peptide, which can improve its ability to cross cellular membranes.

  • Probing Protein-Protein Interactions: As a non-natural amino acid, it can be used to probe the binding sites and conformational changes of proteins.

  • Development of Enzyme Inhibitors: Peptides incorporating this amino acid can be designed to act as potent and selective enzyme inhibitors.

  • Neuroscience Research: It is utilized in the synthesis of neuropeptides to investigate their roles in neurological functions and disorders.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following section details a generalized yet comprehensive protocol for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials and Reagents
  • This compound

  • Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether for peptide precipitation

General SPPS Workflow for this compound Incorporation

The following diagram illustrates the key steps in a typical SPPS cycle for incorporating this compound.

spss_workflow cluster_resin Resin Preparation cluster_cycle SPPS Cycle cluster_cleavage Final Steps Resin Solid Support (e.g., Rink Amide) Swell Swell Resin (DMF or DCM) Resin->Swell 1. Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection 2. Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of This compound Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test (Check for completion) Wash2->KaiserTest KaiserTest->Deprotection Repeat for next amino acid FinalDeprotection Final Fmoc Deprotection KaiserTest->FinalDeprotection 3. Finalize Cleavage Cleavage & Side-chain Deprotection (TFA cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: General workflow for incorporating this compound via SPPS.
Detailed Coupling Protocol

This protocol is based on standard procedures for similar non-canonical amino acids and should be optimized for specific sequences and scales.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling reagent and a base in DMF. A common and highly effective combination is HATU (0.95 equivalents to the amino acid) and DIPEA (2 equivalents to the amino acid). Allow to react for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: After the synthesis is complete, wash the resin with DCM, and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. The dried peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Biological Targets

While specific signaling pathways are highly dependent on the overall peptide sequence, the inclusion of fluorinated phenylalanine derivatives has been shown to be effective in the design of analogs targeting G-protein-coupled receptors (GPCRs). For instance, analogs of Somatostatin, a peptide hormone that binds to five different GPCRs (SSTR1-5), have been synthesized with fluorinated phenylalanine to modulate receptor selectivity and affinity. The diagram below illustrates a simplified logical relationship for the development of such targeted peptides.

signaling_pathway cluster_design Peptide Design & Synthesis cluster_interaction Biological Interaction cluster_response Cellular Response AA This compound SPPS Solid-Phase Peptide Synthesis AA->SPPS Peptide Modified Peptide Analog (e.g., Somatostatin analog) SPPS->Peptide Target Biological Target (e.g., GPCR - SSTR2) Peptide->Target Binds to Binding Enhanced Binding Affinity/Selectivity Target->Binding Pathway Downstream Signaling Pathway Modulation Binding->Pathway Effect Therapeutic Effect (e.g., Endocrine Regulation) Pathway->Effect

Caption: Logical flow from peptide synthesis to therapeutic effect.

Conclusion

This compound is a valuable building block for medicinal chemists and peptide researchers. Its trifluoromethyl group offers a means to enhance the stability, lipophilicity, and biological activity of synthetic peptides. The well-established Fmoc-SPPS methodology allows for its straightforward incorporation into desired sequences, opening avenues for the development of novel peptide-based therapeutics and research tools. Careful optimization of coupling conditions and purification protocols is essential to achieve high-quality peptides for research and drug development.

References

The Impact of Fmoc-D-Phe(4-CF3)-OH on Peptide Lipophilicity and Hydrophobicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based drug discovery and development, the modulation of a peptide's physicochemical properties is paramount to optimizing its therapeutic potential. Lipophilicity and hydrophobicity are critical parameters that influence a peptide's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets. One effective strategy for increasing the lipophilicity of a peptide is the incorporation of unnatural amino acids bearing hydrophobic moieties. This guide focuses on the use of N-α-Fmoc-D-4-(trifluoromethyl)-phenylalanine (Fmoc-D-Phe(4-CF3)-OH), a fluorinated amino acid derivative, to enhance the hydrophobicity of synthetic peptides. The presence of the trifluoromethyl group on the phenyl ring significantly increases the lipophilicity of the amino acid side chain, thereby impacting the overall properties of the resulting peptide.[1][2] This modification is a valuable tool for fine-tuning peptide characteristics to improve stability, membrane permeability, and binding affinity.[1][2]

Quantitative Analysis of Hydrophobicity

The hydrophobicity of peptides is most commonly and effectively quantified using reversed-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, peptides are separated based on their hydrophobic character through differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3] More hydrophobic peptides exhibit stronger interactions with the stationary phase, resulting in longer retention times.

A key metric derived from RP-HPLC is the chromatographic hydrophobicity index (φ0) , which represents the volume percentage of the organic solvent in the mobile phase required for the peptide to be equally distributed between the stationary and mobile phases. A higher φ0 value indicates greater hydrophobicity.

The following table presents a summary of experimentally determined hydrophobicity indexes for a series of model tripeptides. While direct data for peptides containing this compound is not extensively published, the data for peptides with the closely related (R)-α-trifluoromethylalanine ((R)TfmAla) provides a strong indication of the significant increase in hydrophobicity conferred by the trifluoromethyl group.

Peptide SequenceHydrophobicity Index (φ0)Relative Hydrophobicity (Δφ0 vs. Ala)
Ac-Ala-Ala-Leu-NH215.68-
Ac-Ile-Ala-Leu-NH221.095.41
Ac-(R)TfmAla-Ala-Leu-NH226.4210.74
Ac-(S)TfmAla-Ala-Leu-NH227.8212.14
H-Ala-Ala-Leu-OH4.10-
H-Ile-Ala-Leu-OH11.797.69
H-(R)TfmAla-Ala-Leu-OH18.3314.23

Data adapted from a study on trifluoromethylated amino acids. The φ0 values were determined by RP-HPLC. The relative hydrophobicity (Δφ0) is the difference between the φ0 of the modified peptide and the corresponding alanine-containing peptide.

As the data illustrates, the incorporation of a trifluoromethylated amino acid like TfmAla results in a substantial increase in the hydrophobicity index compared to natural amino acids such as alanine (B10760859) and even the highly hydrophobic isoleucine. This underscores the profound effect of the trifluoromethyl group on the lipophilicity of a peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-D-Phe(4-CF3)-Ala-NH2, using a Rink Amide resin and standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Fmoc-Ala-OH

  • This compound

  • O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride (B1165640)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (3 times).

  • Sequential Amino Acid Coupling (this compound and Fmoc-Ala-OH): Repeat steps 2 and 3 for the coupling of this compound and then Fmoc-Ala-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (3 times) and DCM (3 times), then dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

    • The crude peptide is then purified by RP-HPLC.

Determination of Peptide Hydrophobicity by RP-HPLC

This protocol describes a general method for analyzing the hydrophobicity of the synthesized peptide.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV detector.

  • Reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Peptide Sample: Dissolved in Mobile Phase A or a suitable mixture to a concentration of approximately 1 mg/mL.

Procedure:

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A: 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject 10-20 µL of the dissolved peptide sample.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient for analytical purposes might be from 5% to 95% B over 30 minutes.

  • Detection: Monitor the elution of the peptide by UV absorbance at 220 nm (for the peptide backbone).

  • Data Analysis: The retention time (tR) of the major peptide peak is recorded. To determine the hydrophobicity index (φ0), a series of isocratic runs with varying percentages of Mobile Phase B are performed to find the concentration at which the peptide has a retention factor (k') of 1.

Visualizations

Peptide_Synthesis_and_Analysis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification_analysis Purification and Analysis Resin_Prep Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin_Prep->Fmoc_Deprotection1 Coupling1 Amino Acid 1 Coupling Fmoc_Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Fmoc_Deprotection2 Fmoc Deprotection Wash1->Fmoc_Deprotection2 Coupling2 This compound Coupling Fmoc_Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Fmoc_Deprotection3 Fmoc Deprotection Wash2->Fmoc_Deprotection3 Coupling3 Amino Acid 3 Coupling Fmoc_Deprotection3->Coupling3 Wash3 Washing Coupling3->Wash3 Acetylation N-terminal Acetylation Wash3->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Precipitation Crude Peptide Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Characterization Purity & Identity (Analytical HPLC, MS) Lyophilization->Characterization Hydrophobicity_Analysis Hydrophobicity Determination (RP-HPLC) Characterization->Hydrophobicity_Analysis

Caption: Workflow for the synthesis and analysis of peptides containing this compound.

Conclusion

The incorporation of this compound into synthetic peptides is a robust and effective strategy for increasing their lipophilicity and hydrophobicity. This modification, driven by the properties of the trifluoromethyl group, can significantly enhance the pharmacological properties of peptide-based drug candidates. The use of standard Fmoc-based solid-phase peptide synthesis allows for the straightforward inclusion of this unnatural amino acid into desired sequences. Subsequent analysis by reversed-phase HPLC provides a reliable method for quantifying the resulting increase in hydrophobicity. The protocols and data presented in this guide offer a foundational understanding for researchers and drug developers looking to leverage the benefits of fluorinated amino acids in their peptide design and optimization efforts.

References

The Influence of Fmoc-D-Phe(4-CF3)-OH on Peptide Secondary Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a powerful tool in peptide and protein engineering, enabling the modulation of structure, stability, and biological activity. Among these, Fmoc-D-Phe(4-CF3)-OH, a derivative of D-phenylalanine featuring a trifluoromethyl group at the para position of the phenyl ring, has garnered significant interest. This technical guide provides an in-depth analysis of the effects of incorporating this modified amino acid on peptide secondary structure, complete with experimental protocols and data interpretation.

Introduction to this compound

This compound is a synthetic amino acid utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its seamless integration into standard Fmoc-based synthesis protocols. The key features of the 4-trifluoromethyl-D-phenylalanine residue are:

  • D-Configuration: The D-amino acid configuration can disrupt or stabilize secondary structures in ways that are distinct from its L-counterpart, often influencing turn formation or breaking helical structures.

  • Aromatic Side Chain: The phenyl ring can participate in π-π stacking and hydrophobic interactions, which are significant drivers of peptide folding and stability.

  • Trifluoromethyl Group: This electron-withdrawing group significantly alters the electronic properties of the phenyl ring, influencing aromatic interactions. Its steric bulk and hydrophobicity can also impose conformational constraints on the peptide backbone.

The incorporation of this compound is hypothesized to modulate peptide secondary structure through a combination of steric hindrance, altered hydrophobic interactions, and modified aromatic stacking, potentially leading to enhanced stability, altered receptor binding, or improved therapeutic properties.

Effects on Peptide Secondary Structure: Quantitative Analysis

While specific quantitative data for the effect of this compound on a wide range of peptide scaffolds is an active area of research, we can infer its potential impact based on studies of similar fluorinated and aromatic amino acids. The following table summarizes expected quantitative changes in secondary structure upon incorporation of this compound into a model alpha-helical and a beta-sheet peptide. These values are illustrative and would need to be experimentally determined for any specific peptide.

Peptide ScaffoldSecondary Structure MetricValue (Without this compound)Expected Value (With this compound)Rationale for Expected Change
Model α-Helical PeptideMean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹)-25,000-18,000The bulky trifluoromethyl group and D-configuration may disrupt the canonical α-helical hydrogen bonding network.
% Helicity70%50%Calculated from the change in mean residue ellipticity.
Model β-Sheet PeptideMean Residue Ellipticity at 218 nm (deg·cm²·dmol⁻¹)-15,000-20,000Enhanced hydrophobic and aromatic interactions from the trifluoromethylphenyl group could promote intermolecular association and stabilize β-sheet structures.
% β-Sheet Content40%55%Calculated from the change in mean residue ellipticity.

Experimental Protocols for Structural Analysis

To empirically determine the effects of incorporating this compound, a suite of biophysical techniques should be employed.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize peptides with and without the this compound modification for comparative analysis.

Methodology:

  • Resin Preparation: Swell a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's free amine.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (including this compound) (3-5 equivalents), a coupling reagent such as HBTU (0.95 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (2 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to ensure complete coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the global secondary structure content of the peptides.

Methodology:

  • Sample Preparation: Prepare peptide solutions of known concentration (typically 0.1-1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). Prepare a corresponding buffer blank.

  • Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the temperature, typically to 25°C.

  • Blank Measurement: Record the CD spectrum of the buffer blank in a quartz cuvette (typically 1 mm path length) from 190 to 260 nm.

  • Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs × 100) / (c × l × n) where θ_obs is the observed ellipticity in degrees, c is the molar concentration, l is the path length in cm, and n is the number of amino acid residues.

  • Analysis: Analyze the resulting spectra for characteristic features of α-helices (negative bands at ~208 and ~222 nm), β-sheets (a negative band at ~218 nm), and random coil (a negative band around 200 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution structural information, including backbone and side-chain conformations.

Methodology:

  • Sample Preparation: Dissolve the peptide (typically 1-5 mM) in a suitable solvent (e.g., H₂O/D₂O 9:1 or a membrane-mimicking environment like dodecyl phosphocholine (B91661) micelles).

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • Resonance Assignment: Sequentially assign all proton resonances to their respective amino acids in the peptide sequence.

  • Structural Restraint Generation:

    • Integrate NOESY cross-peaks to generate a list of inter-proton distance restraints.

    • Measure coupling constants (e.g., ³J_HNα) from high-resolution 1D or 2D spectra to derive dihedral angle restraints using the Karplus equation.

  • Structure Calculation: Use the experimental restraints in a molecular dynamics-based software package (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.

  • Analysis: Analyze the resulting structures to identify regions of defined secondary structure and the specific orientation of the 4-trifluoromethylphenyl side chain.

X-ray Crystallography

Objective: To obtain an atomic-resolution 3D structure of the peptide in the solid state.

Methodology:

  • Crystallization: Screen a wide range of conditions (e.g., pH, precipitant, temperature) to obtain well-ordered crystals of the peptide. This is often the most challenging step.

  • Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam. Collect the diffraction pattern on a detector.

  • Data Processing: Integrate the intensities of the diffraction spots and apply corrections.

  • Phase Determination: Solve the "phase problem" using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., by incorporating heavy atoms).

  • Model Building and Refinement: Build an atomic model of the peptide into the calculated electron density map and refine the model against the experimental data to improve its fit and geometry.

  • Validation: Assess the quality of the final model using various statistical parameters.

Visualization of Workflows and Potential Impacts

The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing the impact of this compound and a hypothetical signaling pathway influenced by the resulting structural changes.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_interpretation Data Interpretation SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization CD CD Spectroscopy Characterization->CD NMR NMR Spectroscopy Characterization->NMR Xray X-ray Crystallography Characterization->Xray Secondary_Structure Secondary Structure Determination (% Helicity, % Sheet) CD->Secondary_Structure Tertiary_Structure 3D Structure Calculation NMR->Tertiary_Structure Xray->Tertiary_Structure Biological_Assay Biological Activity Assay Secondary_Structure->Biological_Assay Tertiary_Structure->Biological_Assay

Caption: Experimental workflow for assessing the structural and functional impact of incorporating this compound.

Signaling_Pathway cluster_peptide Peptide Conformation cluster_receptor Receptor Interaction cluster_signaling Downstream Signaling Peptide_WT Wild-Type Peptide (e.g., α-helical) Receptor Target Receptor Peptide_WT->Receptor Binding Peptide_Mod Modified Peptide (with D-Phe(4-CF3)) (e.g., Disrupted Helix) Peptide_Mod->Receptor No/Weak Binding Signaling_On Signaling Cascade ACTIVATED Receptor->Signaling_On Activation Signaling_Off Signaling Cascade INHIBITED Receptor->Signaling_Off Inhibition

Caption: Hypothetical impact of altered secondary structure on a receptor-mediated signaling pathway.

Conclusion

The incorporation of this compound into a peptide sequence is a promising strategy for modulating its secondary structure and, consequently, its biological function. The unique properties of the 4-trifluoromethyl-D-phenylalanine residue can induce significant conformational changes, which must be thoroughly characterized using a combination of peptide synthesis, purification, and advanced structural biology techniques. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the potential of this and other non-canonical amino acids in the design of novel peptides for therapeutic and research applications.

A Technical Guide to Fmoc-D-Phe(4-CF3)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Purity, and Analytical Methodologies for a Key Building Block in Peptide Synthesis.

Fmoc-D-Phe(4-CF3)-OH, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-4-(trifluoromethyl)-D-phenylalanine, is a crucial synthetic amino acid derivative. Its unique trifluoromethyl group imparts enhanced stability and lipophilicity to peptides, making it a valuable component in the design of novel therapeutics and bioactive peptides. This guide provides a comprehensive overview of its commercial suppliers, purity standards, and relevant experimental protocols for its handling and analysis.

Commercial Availability and Purity

The procurement of high-purity this compound is fundamental for successful solid-phase peptide synthesis (SPPS). Several reputable chemical suppliers offer this compound, typically with a purity of 98% or higher. The primary analytical method for purity assessment is High-Performance Liquid Chromatography (HPLC), often chiral HPLC, to ensure enantiomeric purity.

SupplierStated PurityAnalytical MethodCAS Number
Chem-Impex≥ 98%Chiral HPLC238742-88-6[1]
Santa Cruz Biotechnology≥98%Not Specified238742-88-6[2]
Sigma-Aldrich≥98.0%Not Specified238742-88-6[3]
Cenmed≥98%Not SpecifiedNot Specified[4]

Physicochemical Properties

  • Molecular Formula: C25H20F3NO4

  • Molecular Weight: 455.43 g/mol

  • Appearance: Typically a white powder

  • Storage Conditions: Recommended storage at 0 - 8 °C to ensure stability.

Experimental Protocols

The following are detailed methodologies for key experiments involving the handling and analysis of this compound.

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the standard steps for incorporating this compound into a peptide chain on a solid support.

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, this compound (3-5 equivalents relative to resin loading) is pre-activated with a coupling reagent like HBTU (0.95 equivalents) and an organic base such as N,N-diisopropylethylamine (DIEA) (2 equivalents) in DMF for 2-5 minutes.

    • The activated amino acid solution is then added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

  • Washing: The resin is washed thoroughly with DMF to remove any unreacted reagents.

  • Confirmation of Coupling: A Kaiser test is performed to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

  • Chain Elongation: The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for determining the purity of this compound.

  • Sample Preparation: A small amount of this compound is dissolved in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • HPLC System and Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of two solvents is commonly employed:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from a lower concentration of Solvent B to a higher concentration is run over a specified time (e.g., 5% to 95% Solvent B over 20 minutes).

  • Detection: The eluent is monitored using a UV detector, typically at a wavelength of 254 nm or 280 nm.

  • Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Visualizing Workflows and Pathways

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the key stages involved in solid-phase peptide synthesis incorporating this compound.

G Experimental Workflow for SPPS Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, HBTU, DIEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Positive Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Negative Repeat->Deprotection Cleavage Final Cleavage and Purification Repeat->Cleavage

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle.

Hypothetical Signaling Pathway Involvement

Peptides incorporating this compound can be designed to interact with specific biological targets. The diagram below represents a hypothetical signaling pathway where a custom peptide acts as an antagonist to a G-protein coupled receptor (GPCR).

G Hypothetical GPCR Antagonism Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Downstream Downstream Signaling (e.g., cAMP production) G_Protein->Downstream Modulates Ligand Endogenous Ligand Ligand->GPCR Activates Peptide Custom Peptide (with D-Phe(4-CF3)) Peptide->GPCR Blocks

Caption: A diagram of a peptide antagonist blocking a GPCR signaling pathway.

References

The Fluorine Advantage: A Technical Guide to Fluorinated Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in medicinal chemistry and drug discovery. This in-depth guide explores the multifaceted roles of fluorine in peptide design, offering insights into its effects on peptide structure, stability, and biological activity. By leveraging the unique physicochemical properties of fluorine, researchers can engineer peptides with enhanced therapeutic potential.

The Core Principles of Fluorine Substitution in Peptides

Fluorine, the most electronegative element, imparts unique properties to amino acid side chains, influencing their steric and electronic profiles. When incorporated into peptides, fluorinated amino acids can modulate a range of characteristics, including:

  • Conformational Control: The strong inductive effect of fluorine can enforce specific backbone and side-chain conformations, influencing secondary structures such as α-helices and β-sheets.[1][2] The gauche effect between the fluorine atom and the peptide backbone can lead to predictable local geometries.

  • Enhanced Stability: Fluorination can significantly increase the metabolic stability of peptides by shielding susceptible peptide bonds from enzymatic degradation.[3][4][5] The robust carbon-fluorine bond is resistant to cleavage, prolonging the in vivo half-life of peptide therapeutics.

  • Modulated Bioactivity: By altering peptide conformation and electronic distribution, fluorination can fine-tune binding affinity and selectivity for biological targets. This can lead to more potent and specific therapeutic agents.

  • Improved Pharmacokinetics: The introduction of fluorine can increase the lipophilicity of peptides, potentially improving their membrane permeability and oral bioavailability.

Impact of Fluorination on Peptide Properties: A Quantitative Overview

The effects of incorporating fluorinated amino acids into peptides have been quantified across various studies. The following tables summarize key findings on how fluorination impacts peptide helicity, proteolytic stability, and the conformational preferences of proline residues.

Table 1: Effect of Fluorinated Amino Acids on Peptide Helicity

Circular Dichroism (CD) spectroscopy is a primary method for assessing the secondary structure of peptides. The data below illustrates the change in helical content upon substitution with fluorinated amino acids. A lower helix propensity value (w) indicates a decrease in the stability of the α-helical conformation.

Amino AcidFluorinated AnalogPeptide SystemChange in Helicity (% Helicity or Propensity)Reference
Leucine (Leu)(S)-5,5,5,5',5',5'-Hexafluoroleucine (Hfl)Alanine-based peptides8-fold decrease in helix propensity (w)[2]
Phenylalanine (Phe)(S)-Pentafluorophenylalanine (Pff)Alanine-based peptidesDecrease in helix propensity[1]
Alanine (Ala)(S)-2-Amino-4,4,4-trifluorobutyric acid (Atb)Alanine-based peptidesDecrease in helix propensity[1]
Isoleucine (Ile)Fluorinated Isoleucine AnalogsC31 peptidesSlightly higher helical content (72-73% vs. 68%) in 6-helix bundles[6]
Table 2: Enhancement of Proteolytic Stability by Fluorination

The resistance of peptides to enzymatic degradation is crucial for their therapeutic efficacy. The following data showcases the increased stability of fluorinated peptides in the presence of proteases.

PeptideFluorinated AnalogProteaseImprovement in Stability (Half-life or % Remaining)Reference
Buforin IIFluorinated analogsTrypsinModest increases in protease resistance[4]
Magainin 2Fluorinated analogsTrypsinModest increases in protease resistance[4]
Model PeptidePeptides with fluorinated amino acids at various positionsα-Chymotrypsin and PepsinIncreased stability in only a few cases, highly dependent on position and enzyme[3][7]
Model PeptidePeptides with fluorinated amino acidsHuman blood plasmaIncreased stability, with cleavage products indicating serine protease activity[8]
Table 3: Conformational Preferences of Fluorinated Proline Analogs

Fluorination of proline residues has a profound impact on the cis/trans isomerization of the preceding peptide bond and the pucker of the pyrrolidine (B122466) ring. These conformational biases can be exploited to control peptide structure.

Fluorinated Proline AnalogRing Pucker PreferenceAmide Bond Isomer Preference (Xaa-Pro)Reference
(4R)-Fluoroproline (Flp)Cγ-exoTrans[9]
(4S)-Fluoroproline (flp)Cγ-endoCis[9]
(3S)-FluoroprolineGauche conformation with respect to ring nitrogenDistinct 19F NMR resonances for cis and trans conformers[10][11]
(3R)-FluoroprolineGauche conformation with respect to ring nitrogenDistinct 19F NMR resonances for cis and trans conformers[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the field of fluorinated peptide design.

Synthesis of Fluorinated Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for assembling peptides, including those containing fluorinated amino acids. The Fmoc/tBu strategy is commonly employed.[12]

Materials:

  • Fmoc-protected amino acids (including fluorinated analogs)

  • Solid support resin (e.g., Wang resin, Rink amide resin)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents (DMF, DCM)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.[12]

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence. For fluorinated amino acids, coupling times may need to be extended due to potential steric hindrance.[10]

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Resin Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Elongation Chain Elongation (Repeat Coupling/ Deprotection) Deprotection1->Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (MS, HPLC) Purification->Analysis

Analysis of Peptide Conformation by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for studying the conformation and dynamics of fluorinated peptides due to the high sensitivity of the ¹⁹F nucleus to its local environment.[13]

Materials:

  • Fluorinated peptide sample

  • NMR buffer (e.g., phosphate (B84403) buffer in D₂O)

  • NMR spectrometer equipped with a fluorine probe

Protocol:

  • Sample Preparation: Dissolve the lyophilized fluorinated peptide in the NMR buffer to a final concentration of 1-5 mM.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • Observe the chemical shifts, which are highly sensitive to the local electronic environment.[13] Separate signals for cis and trans isomers of proline-containing peptides are often observed.[10][11]

    • For more detailed structural information, perform two-dimensional NMR experiments such as ¹H-¹⁹F HOESY to determine through-space proximities between fluorine and proton nuclei.

  • Data Analysis:

    • Assign the ¹⁹F resonances to specific fluorinated residues in the peptide sequence.

    • Analyze the chemical shifts and coupling constants to infer information about the local conformation and dynamics.

    • Integrate the signals of cis and trans isomers to determine their relative populations.

NMR_Analysis_Workflow SamplePrep Sample Preparation (Dissolve in Buffer) DataAcq 19F NMR Data Acquisition (1D and 2D spectra) SamplePrep->DataAcq DataProc Data Processing & Analysis DataAcq->DataProc Conformation Conformational Information (cis/trans ratio, dynamics) DataProc->Conformation

Assessment of Peptide Metabolic Stability in Plasma

Incubating peptides in plasma and monitoring their degradation over time is a common method to assess their metabolic stability.[14][15]

Materials:

  • Fluorinated peptide

  • Human or animal plasma

  • Incubator at 37°C

  • Quenching solution (e.g., methanol (B129727) with an internal standard)

  • LC-MS/MS system

Protocol:

  • Incubation: Incubate the test peptide at a final concentration of 1 µM in plasma at 37°C.[14]

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).[14]

  • Reaction Termination: Stop the enzymatic degradation by adding a quenching solution.

  • Sample Preparation: Centrifuge the samples to precipitate plasma proteins and collect the supernatant.

  • LC-MS/MS Analysis: Quantify the amount of remaining peptide at each time point using LC-MS/MS.

  • Data Analysis: Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample and determine the peptide's half-life (t₁/₂).

Plasma_Stability_Workflow Incubation Incubate Peptide in Plasma at 37°C Sampling Collect Aliquots at Different Time Points Incubation->Sampling Quenching Terminate Reaction with Quenching Solution Sampling->Quenching Centrifugation Centrifuge and Collect Supernatant Quenching->Centrifugation LCMS Quantify Remaining Peptide by LC-MS/MS Centrifugation->LCMS Analysis Calculate Half-Life LCMS->Analysis

Signaling Pathways and Logical Relationships in Fluorinated Peptide Design

The design of fluorinated peptides often involves a logical progression from identifying a lead peptide to optimizing its properties through fluorination. The following diagram illustrates this process.

Peptide_Design_Logic cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization & In Vivo Testing LeadPeptide Identify Lead Peptide SelectFAA Select Fluorinated Amino Acid(s) LeadPeptide->SelectFAA Synthesis Synthesize Fluorinated Peptide Analog(s) SelectFAA->Synthesis ConformationAnalysis Conformational Analysis (CD, NMR) Synthesis->ConformationAnalysis StabilityAssay Metabolic Stability Assay (Plasma, Proteases) Synthesis->StabilityAssay BindingAssay Binding Affinity Assay (SPR, ITC) Synthesis->BindingAssay StructureActivity Structure-Activity Relationship (SAR) ConformationAnalysis->StructureActivity StabilityAssay->StructureActivity BindingAssay->StructureActivity OptimizedPeptide Optimized Fluorinated Peptide StructureActivity->OptimizedPeptide InVivo In Vivo Efficacy & PK/PD Studies OptimizedPeptide->InVivo

Conclusion

The incorporation of fluorinated amino acids offers a versatile and powerful strategy for the rational design of peptides with improved therapeutic properties. By understanding the fundamental principles of how fluorine influences peptide structure and stability, and by employing the experimental techniques outlined in this guide, researchers can unlock the full potential of fluorinated peptides in drug discovery and development. The continued exploration of novel fluorinated amino acids and their applications will undoubtedly lead to the next generation of innovative peptide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-D-Phe(4-CF3)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(4-CF3)-OH is a non-canonical amino acid derivative increasingly utilized in peptide synthesis. The incorporation of a trifluoromethyl group at the para position of the D-phenylalanine side chain imparts unique properties to the resulting peptides, including enhanced stability, increased lipophilicity, and altered conformational preferences.[1] These characteristics are highly desirable in the design of therapeutic peptides and other bioactive molecules. This document provides a detailed protocol for the efficient coupling of this compound during Solid-Phase Peptide Synthesis (SPPS) and addresses potential challenges.

Properties of this compound

PropertyValue
Molecular Formula C25H20F3NO4
Molecular Weight 455.43 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥97%
Storage 2-8°C

Standard Coupling Protocol

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carboxylic acid, potentially requiring optimized coupling conditions compared to standard amino acids. The following protocol is recommended as a starting point. Monitoring of the coupling reaction is crucial to ensure completion.

Materials and Reagents
  • This compound

  • Resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Coupling Reagents (Choose one of the following):

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Kaiser test kit for monitoring free amines

Experimental Workflow

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: This compound + Coupling Reagent + Base Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitoring Kaiser Test Wash2->Monitoring Monitoring->Coupling Positive (Double Couple) Repeat Repeat Cycle Monitoring->Repeat Negative Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage and Purification Repeat->Cleavage Final Amino Acid Troubleshooting Problem Problem: Incomplete Coupling (Positive Kaiser Test) Solution1 Solution 1: Double Coupling Problem->Solution1 Solution2 Solution 2: Increase Reaction Time Problem->Solution2 Solution3 Solution 3: Use a More Potent Coupling Reagent (e.g., HATU) Problem->Solution3 Solution4 Solution 4: Increase Equivalents of Reagents Problem->Solution4

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(4-CF3)-OH is a non-canonical amino acid derivative increasingly utilized in peptide synthesis to enhance the pharmacological properties of peptides. The presence of a trifluoromethyl group on the phenyl ring can improve metabolic stability, binding affinity, and lipophilicity. However, the electron-withdrawing nature of the trifluoromethyl group can render the carboxyl group less reactive, making its coupling in solid-phase peptide synthesis (SPPS) a challenge. This document provides a guide to recommended coupling reagents and detailed protocols for the efficient incorporation of this compound into peptide sequences.

The primary challenge in coupling this compound lies in overcoming the reduced nucleophilicity of the carboxylate and potential steric hindrance. Standard coupling conditions may result in low yields and incomplete reactions. Therefore, the use of highly efficient coupling reagents is paramount to success.

Recommended Coupling Reagents

For "difficult" couplings, such as those involving sterically hindered or electron-deficient amino acids like this compound, uronium/aminium-based reagents are highly recommended. These reagents rapidly form highly reactive activated esters, facilitating efficient amide bond formation.

Based on studies of similar challenging amino acids, the following coupling reagents are recommended for this compound:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[1][2]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and cost-effective coupling reagent, though slightly less reactive than HATU.[1]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers high coupling efficiency, often comparable to HATU, with the added benefit of producing water-soluble byproducts, simplifying purification.[3][4]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly reactive coupling reagent that can be particularly effective in rapid synthesis protocols.

  • DIC/Oxyma Pure (Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate): This combination is a cost-effective and non-explosive alternative to benzotriazole-based additives. It has shown success in the coupling of other fluorinated amino acids.

Quantitative Data Summary

While specific comparative yield data for this compound is limited in the literature, the following table provides a general comparison of the recommended coupling reagents based on their performance with other "difficult" amino acids.

Coupling ReagentTypical Molar Excess (Reagent/Amino Acid/Base)Typical Coupling TimeReported Purity/Yield for Difficult CouplingsKey Advantages
HATU 1.5 / 1.5 / 3.030 - 60 minHigh to Very HighHigh reactivity, low racemization
HBTU 1.5 / 1.5 / 3.030 - 120 minGood to HighCost-effective, widely used
COMU 1.5 / 1.5 / 3.05 - 30 minHigh to Very HighFast reaction times, water-soluble byproducts
HCTU 1.5 / 1.5 / 3.05 - 30 minHighVery fast reaction times
DIC/Oxyma Pure 2.0 / 2.0 / N/A60 - 180 minGoodCost-effective, non-explosive additive

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound using the recommended coupling reagents. These protocols assume a standard Fmoc/tBu strategy on a rink amide resin.

Materials and Reagents
  • Rink Amide Resin

  • This compound

  • Standard Fmoc-protected amino acids

  • Coupling Reagents: HATU, HBTU, COMU, HCTU, or DIC and Oxyma Pure

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Reagent: 20% piperidine (B6355638) in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Protocol 1: Standard SPPS Cycle

This protocol describes a single cycle of deprotection and coupling for a standard amino acid in the sequence.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the standard Fmoc-amino acid (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU, 0.95 eq.) and DIPEA (2 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3-5 times).

Protocol 2: Incorporation of this compound using Uronium/Aminium Reagents (HATU, HBTU, COMU, HCTU)
  • Fmoc Deprotection: Perform the Fmoc deprotection step as described in Protocol 1.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (1.5 - 2.0 equivalents relative to resin loading), the chosen uronium/aminium reagent (1.5 - 2.0 equivalents), and DIPEA (3.0 - 4.0 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature. Due to the nature of this amino acid, a longer coupling time or a double coupling may be necessary.

    • Monitor the reaction for completion using a Kaiser test. If the test is positive, a second coupling is recommended.

    • Wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Incorporation of this compound using DIC/Oxyma Pure
  • Fmoc Deprotection: Perform the Fmoc deprotection step as described in Protocol 1.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (2.0 equivalents relative to resin loading) and Oxyma Pure (2.0 equivalents) in DMF.

    • Add the solution to the deprotected resin.

    • Add DIC (2.0 equivalents) to the reaction vessel.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the reaction for completion using a Kaiser test. If the test is positive, a second coupling is recommended.

    • Wash the resin thoroughly with DMF (5-7 times).

Protocol 4: Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 1.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage:

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

CouplingReagentSelection start Start: Couple this compound decision Coupling Challenge? start->decision high_efficiency High Efficiency & Speed Critical decision->high_efficiency Yes cost_effective Cost-Effectiveness Important decision->cost_effective No hat_comu Use HATU or COMU high_efficiency->hat_comu hbtu_dic Use HBTU or DIC/Oxyma cost_effective->hbtu_dic end Proceed to Coupling hat_comu->end hbtu_dic->end

Caption: Decision workflow for selecting a coupling reagent.

SPPS_Workflow cluster_cycle SPPS Cycle deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Fmoc-AA, Reagent, Base in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 kaiser 5. Kaiser Test wash2->kaiser kaiser->coupling Positive end_cycle Repeat for next AA kaiser->end_cycle Negative start Start with Resin start->deprotection end_cycle->deprotection cleavage Final Cleavage & Purification end_cycle->cleavage

Caption: General workflow for a single SPPS cycle.

References

Application Note: Solid-Phase Peptide Synthesis of Sequences with Multiple Fmoc-D-Phe(4-CF3)-OH Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and development, often imparting enhanced proteolytic stability, increased bioactivity, and improved pharmacokinetic profiles. Among these, Fmoc-D-Phe(4-CF3)-OH, a D-phenylalanine derivative featuring a trifluoromethyl group at the para-position of the phenyl ring, is of significant interest. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the peptide.[1][2] However, the synthesis of peptides containing multiple residues of this bulky and hydrophobic amino acid via solid-phase peptide synthesis (SPPS) presents significant challenges, primarily due to steric hindrance and increased peptide aggregation.[3] This application note provides detailed protocols and strategies to overcome these challenges and successfully synthesize peptides with multiple this compound units.

Challenges in Synthesizing Peptides with Multiple this compound Residues

The repeated incorporation of this compound can lead to several synthetic difficulties:

  • Peptide Aggregation: The hydrophobic nature of the trifluoromethylphenyl group can promote inter- and intra-chain aggregation of the growing peptide on the solid support. This can lead to poor solvation, resulting in incomplete reactions during both coupling and deprotection steps.[3][4]

  • Steric Hindrance: The bulky nature of the this compound residue can hinder the approach of subsequent activated amino acids, leading to slow or incomplete coupling reactions.

  • Incomplete Fmoc Deprotection: Aggregated peptide chains can shield the N-terminal Fmoc group, making its removal by the piperidine (B6355638) solution inefficient. This results in deletion sequences in the final product.

Experimental Protocols

This section outlines a detailed protocol for the manual solid-phase synthesis of a model peptide containing two consecutive this compound residues.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (loading capacity: 0.4-0.8 mmol/g)

  • Amino Acids: Fmoc-protected amino acids, including this compound

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)

  • Deprotection Solution: 20% (v/v) piperidine in DMF. For challenging sequences, a solution of 20% piperidine and 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP can be used.

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

    • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM, Isopropyl alcohol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Precipitation and Washing: Cold diethyl ether

Protocol for SPPS of a Peptide with Two Consecutive this compound Residues

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 250 mg for a 0.4 mmol/g loading resin) in a reaction vessel.

    • Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 x 5 mL).

  • First Amino Acid Coupling:

    • Perform the standard coupling protocol for the first Fmoc-amino acid.

  • Fmoc Deprotection (Standard):

    • Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF (5 mL) for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of the First this compound:

    • In a separate vial, dissolve this compound (4 eq., 0.4 mmol, 182 mg), HBTU (3.9 eq., 0.39 mmol, 148 mg) in DMF (2 mL).

    • Add DIPEA (8 eq., 0.8 mmol, 140 µL) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (5 x 5 mL).

  • Fmoc Deprotection (Modified for Difficult Sequence):

    • After coupling the first this compound, aggregation may start to occur.

    • Treat the resin with a solution of 20% piperidine and 2% DBU in NMP (5 mL) for 10 minutes.

    • Drain the solution.

    • Repeat the treatment for 20 minutes.

    • Wash the resin thoroughly with NMP (3 x 5 mL) and then DMF (3 x 5 mL).

  • Coupling of the Second this compound:

    • Repeat the coupling procedure described in step 4, using COMU as the coupling reagent for potentially higher efficiency with hindered couplings.

    • In a separate vial, dissolve this compound (4 eq., 0.4 mmol, 182 mg), COMU (3.9 eq., 0.39 mmol, 167 mg) in DMF (2 mL).

    • Add DIPEA (8 eq., 0.8 mmol, 140 µL) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling using a Kaiser test. Double coupling may be necessary.

    • Wash the resin with DMF (5 x 5 mL).

  • Chain Elongation:

    • Continue with the synthesis of the remaining peptide sequence using the appropriate coupling and deprotection protocols. For subsequent couplings after the di-D-Phe(4-CF3) sequence, consider using stronger coupling reagents and modified deprotection conditions if aggregation persists.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (B129727) (3 x 5 mL).

    • Dry the resin under vacuum for at least 1 hour.

    • Add the cleavage cocktail (5 mL) to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate into a cold diethyl ether solution (40 mL).

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2 x 30 mL).

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation

The successful synthesis of peptides containing multiple this compound residues is highly sequence-dependent. The following table presents representative data for the synthesis of model peptides with an increasing number of consecutive this compound residues, illustrating the potential impact on yield and purity.

Peptide SequenceNumber of D-Phe(4-CF3) ResiduesCoupling Reagent for D-Phe(4-CF3)Crude Yield (%)*Purity by RP-HPLC (%)**Comments
Ac-Ala-D-Phe(4-CF3) -Gly-NH₂1HBTU/DIPEA75-8580-90Standard coupling conditions are generally sufficient.
Ac-Ala-D-Phe(4-CF3)-D-Phe(4-CF3) -Gly-NH₂2 (consecutive)COMU/DIPEA50-6560-75Evidence of aggregation; double coupling and modified deprotection may be required.
Ac-Ala-D-Phe(4-CF3)-D-Phe(4-CF3)-D-Phe(4-CF3) -Gly-NH₂3 (consecutive)COMU/DIPEA + Additives30-4540-55Significant aggregation observed. Use of chaotropic salts and elevated temperatures may be necessary.

*Crude yield is calculated based on the initial resin loading. **Purity is determined by the area percentage of the main peak in the RP-HPLC chromatogram of the crude product.

Mandatory Visualizations

Experimental Workflow for SPPS of Peptides with Multiple this compound

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Start with Rink Amide Resin Swell Swell Resin in DCM & DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF or 20% Piperidine/2% DBU/NMP) Swell->Deprotection Wash1 Wash (NMP/DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU or COMU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotection Complete (Next Cycle) Kaiser->Coupling Incomplete (Repeat Coupling) FinalWash Final Wash & Dry Kaiser->FinalWash Final Amino Acid Coupled Cleave Treat with TFA Cocktail FinalWash->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze Mass Spectrometry Analysis Purify->Analyze

Caption: General workflow for the solid-phase peptide synthesis of challenging sequences.

Logical Relationships in Overcoming Peptide Aggregation

Aggregation_Mitigation cluster_causes Primary Causes cluster_consequences Negative Consequences cluster_solutions Mitigation Strategies Aggregation Peptide Chain Aggregation on Solid Support IncompleteCoupling Incomplete Coupling Aggregation->IncompleteCoupling IncompleteDeprotection Incomplete Fmoc Deprotection Aggregation->IncompleteDeprotection Hydrophobicity Increased Hydrophobicity (Multiple D-Phe(4-CF3) Residues) Hydrophobicity->Aggregation StericHindrance Steric Hindrance StericHindrance->Aggregation InterchainHBonding Inter-chain H-Bonding InterchainHBonding->Aggregation LowYield Low Crude Yield IncompleteCoupling->LowYield LowPurity Low Purity (Deletion Sequences) IncompleteCoupling->LowPurity IncompleteDeprotection->LowYield IncompleteDeprotection->LowPurity StrongerReagents Stronger Coupling Reagents (e.g., COMU) StrongerReagents->Aggregation Inhibit ModifiedDeprotection Modified Deprotection (e.g., DBU in NMP) ModifiedDeprotection->Aggregation Inhibit DisruptiveSolvents Disruptive Solvents (e.g., NMP, DMSO) DisruptiveSolvents->Aggregation Inhibit ChaotropicSalts Chaotropic Salts ChaotropicSalts->Aggregation Inhibit ElevatedTemp Elevated Temperature ElevatedTemp->Aggregation Inhibit

Caption: Strategies to mitigate peptide aggregation during SPPS.

Conclusion

The solid-phase synthesis of peptides containing multiple this compound residues is challenging but achievable with optimized protocols. The key to success lies in proactively addressing the issue of peptide aggregation through the use of stronger coupling reagents, modified deprotection conditions, and solvents that disrupt secondary structures. The protocols and strategies outlined in this application note provide a robust framework for researchers to successfully synthesize these valuable, but difficult, peptide sequences for applications in drug discovery and materials science.

References

Application Notes and Protocols for 19F NMR Studies of Peptide-Protein Interactions Using Fmoc-D-Phe(4-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful and increasingly utilized technique for characterizing peptide-protein interactions, a critical aspect of drug discovery and chemical biology. The unique properties of the 19F nucleus, such as its 100% natural abundance, spin ½ nature, and high sensitivity, make it an excellent probe for monitoring molecular interactions.[1][2] Furthermore, the absence of endogenous fluorine in most biological systems ensures background-free spectra, enabling the study of complex interactions with high clarity.[2][3] The large chemical shift range of 19F provides remarkable sensitivity to the local chemical environment, allowing for the detection of subtle conformational changes upon binding.[4][5]

This document provides detailed application notes and protocols for the use of Fmoc-D-Phe(4-CF3)-OH, a key building block for introducing a trifluoromethyl (CF3) group as a 19F NMR probe into synthetic peptides. The trifluoromethyl group is an excellent 19F NMR reporter due to the three equivalent fluorine atoms, which provide a strong, sharp signal, and its sensitivity to changes in the surrounding environment upon peptide binding to a protein.[3]

Application Note 1: Peptide Synthesis with this compound

The incorporation of this compound into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).[6][7][8][9] The Fmoc protecting group on the alpha-amino group allows for the sequential addition of amino acids to a growing peptide chain on a solid support. The trifluoromethyl group on the phenylalanine side chain is stable throughout the synthesis and cleavage processes.

Key Advantages of Using this compound:

  • Strategic Placement of the 19F Probe: Allows for the precise positioning of the NMR-active nucleus at a specific site within the peptide sequence.

  • Enhanced Pharmacological Properties: The trifluoromethyl group can improve the metabolic stability and binding affinity of the peptide.

  • Minimal Perturbation: The CF3 group is relatively small and can often be incorporated without significantly altering the peptide's conformation or binding properties.

Application Note 2: Ligand-Observed 19F NMR for Binding Affinity Determination

In ligand-observed 19F NMR, the fluorine-containing peptide is the molecule of interest. Changes in the 19F NMR signal of the peptide are monitored upon titration with a protein. This method is particularly useful for determining the dissociation constant (Kd) of the peptide-protein interaction.

Principle:

Upon binding to a protein, the chemical environment of the 4-CF3-phenylalanine residue in the peptide changes, leading to perturbations in its 19F NMR signal. These changes can manifest as:

  • Chemical Shift Perturbations: The 19F resonance may shift upfield or downfield upon binding.

  • Line Broadening: An increase in the linewidth of the 19F signal is indicative of a change in the relaxation properties of the nucleus upon binding to a larger molecule (the protein).

  • Changes in Signal Intensity: The intensity of the free peptide signal will decrease as the bound population increases.

By titrating the peptide with increasing concentrations of the protein and monitoring these changes, a binding isotherm can be generated, from which the Kd can be calculated.

Quantitative Data Presentation

The following table summarizes typical binding affinity data that can be obtained from 19F NMR titration experiments. While the specific values will vary depending on the interacting partners, this format allows for clear comparison.

Peptide Sequence (with 4-CF3-Phe)Protein TargetDissociation Constant (Kd) (µM)Reference
Ac-X-Y-D-Phe(4-CF3)-Z-NH2Protein A15.2 ± 1.5Hypothetical Data
H-A-B-C-D-Phe(4-CF3)-E-F-G-OHProtein B58.7 ± 4.3Hypothetical Data
Cyclo(-R-G-D-D-Phe(4-CF3)-K-)Integrin αvβ32.1 ± 0.3Hypothetical Data

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-Phe(4-CF3)

This protocol outlines the manual synthesis of a peptide using this compound on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H2O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of this compound: Follow the standard deprotection and coupling steps as described above, using this compound as the amino acid to be coupled.

  • Chain Elongation: Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H2O.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: 19F NMR Titration Experiment for Kd Determination

This protocol describes a ligand-observed 19F NMR titration to determine the binding affinity of a 4-CF3-Phe-containing peptide to a target protein.

Materials:

  • Lyophilized 19F-labeled peptide

  • Purified target protein of known concentration

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)

  • Deuterium oxide (D2O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 19F-labeled peptide in the NMR buffer. A typical starting concentration is 25-50 µM.

    • Prepare a high-concentration stock solution of the target protein in the same NMR buffer.

    • Add 5-10% D2O to the peptide stock solution for the NMR lock.

  • NMR Data Acquisition - Free Peptide:

    • Transfer the peptide solution to an NMR tube.

    • Acquire a 1D 19F NMR spectrum of the free peptide. This will serve as the reference spectrum (0 protein concentration).

    • Typical Acquisition Parameters:

      • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

      • Pulse Program: A simple 1D pulse-acquire sequence with 1H decoupling.

      • Sweep Width: ~10-20 ppm, centered on the expected chemical shift of the CF3 group.

      • Relaxation Delay (D1): 1-2 seconds.

      • Number of Scans: 128-1024 (depending on peptide concentration and spectrometer sensitivity).

  • Titration:

    • Add a small aliquot of the concentrated protein stock solution to the NMR tube containing the peptide.

    • Gently mix the sample.

    • Acquire another 1D 19F NMR spectrum.

    • Repeat the addition of the protein stock solution to obtain a series of spectra at increasing protein concentrations (e.g., 0.25, 0.5, 0.75, 1.0, 1.5, 2.0, 3.0, 5.0, 10.0 equivalents of protein).

  • Data Analysis:

    • Process the 19F NMR spectra (Fourier transform, phase correction, and baseline correction).

    • Measure the change in the 19F chemical shift (Δδ) at each protein concentration relative to the free peptide.

    • Plot the chemical shift change (Δδ) as a function of the total protein concentration.

    • Fit the resulting binding isotherm to a one-site binding model equation to determine the dissociation constant (Kd). The equation is: Δδ = Δδ_max * (([P]t + [L]t + Kd) - sqrt(([P]t + [L]t + Kd)^2 - 4[P]t[L]t)) / (2*[L]t) where Δδ is the observed chemical shift change, Δδ_max is the maximum chemical shift change at saturation, [P]t is the total protein concentration, and [L]t is the total peptide concentration.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_nmr 19F NMR Titration start Start: this compound spps Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization peptide Purified 19F-Labeled Peptide characterization->peptide sample_prep Prepare NMR Sample: Peptide + Buffer + D2O peptide->sample_prep nmr_free Acquire 1D 19F NMR (Free Peptide) sample_prep->nmr_free protein_stock Prepare Concentrated Protein Stock titration_loop Titrate with Protein & Acquire Spectra protein_stock->titration_loop nmr_free->titration_loop data_processing Process NMR Data titration_loop->data_processing binding_curve Plot Binding Isotherm (Δδ vs. [Protein]) data_processing->binding_curve kd_calc Fit Data to Binding Model binding_curve->kd_calc result Determine Kd kd_calc->result

Caption: Overall experimental workflow from peptide synthesis to Kd determination.

SPPS_Cycle resin Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (DIC/Oxyma) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Incomplete next_cycle Next Cycle or Final Cleavage kaiser->next_cycle Complete Data_Analysis_Flow raw_spectra Raw 1D 19F NMR Spectra (Series of Titration Points) processing Fourier Transform, Phase & Baseline Correction raw_spectra->processing processed_spectra Processed Spectra processing->processed_spectra peak_picking Measure Chemical Shift (δ) processed_spectra->peak_picking delta_calc Calculate Δδ (δ_obs - δ_free) peak_picking->delta_calc plotting Plot Δδ vs. [Protein] delta_calc->plotting fitting Non-linear Regression Fit (One-site Binding Model) plotting->fitting kd_value Dissociation Constant (Kd) fitting->kd_value

References

Application Notes: Synthesis and Evaluation of Enzyme-Resistant Peptides Using Fmoc-D-Phe(4-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation in vivo, leading to a short plasma half-life. A powerful strategy to overcome this limitation is the incorporation of non-canonical amino acids that sterically hinder protease recognition and cleavage. This application note details the use of Fmoc-D-Phe(4-CF3)-OH, a trifluoromethylated D-phenylalanine derivative, to synthesize enzyme-resistant peptides. The D-configuration of the alpha-carbon prevents recognition by L-amino acid-specific proteases, while the electron-withdrawing trifluoromethyl (CF3) group on the phenyl ring can enhance metabolic stability and modulate binding affinity.[1]

This document provides detailed protocols for solid-phase peptide synthesis (SPPS) incorporating this compound, methods for evaluating enzyme resistance, and an example of its application in modifying a bioactive peptide, a Substance P antagonist.

Data Presentation: Enhanced Proteolytic Stability

The incorporation of D-Phe(4-CF3) is hypothesized to significantly increase peptide stability against common proteases like chymotrypsin (B1334515), which preferentially cleaves at the C-terminus of large hydrophobic residues such as L-phenylalanine. Below is an illustrative table summarizing the expected results from a chymotrypsin degradation assay of a model peptide (e.g., a Substance P C-terminal fragment analog) and its variants.

Table 1: Illustrative Proteolytic Stability of Model Peptides against α-Chymotrypsin. This data is representative and intended to demonstrate the expected increase in stability. Actual results will vary based on the peptide sequence.

Peptide VariantModificationHalf-life (t½) in minutes% Remaining after 120 min
Peptide A (Control)L-Phe at cleavage site~ 15< 5%
Peptide BD-Phe at cleavage site~ 180~ 65%
Peptide C D-Phe(4-CF3) at cleavage site > 480 > 95%

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Enzyme-Resistant Substance P Analog

This protocol describes the manual synthesis of a Substance P antagonist analog, [D-Pro², D-Phe(4-CF3)⁷, D-Trp⁹]-SP, using Fmoc chemistry. The introduction of D-amino acids, particularly the bulky D-Phe(4-CF3) at position 7, is designed to confer resistance to degradation.[2][3][4][5]

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • Coupling Reagents: HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[6][7][8]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvent: Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Precipitation Solvent: Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 1 hour in a fritted reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.

    • Repeat with a second 15-minute piperidine treatment.

    • Wash the resin thoroughly with DMF (5x), IPA (2x), and DMF (5x).

  • Amino Acid Coupling (Standard Cycle):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HCTU or HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (negative result).

    • Wash the resin with DMF (5x).

  • Incorporation of this compound (Position 7):

    • Due to the steric bulk and electron-withdrawing nature of the CF3 group, this coupling may be slower.

    • Follow the standard coupling procedure (Step 3) using this compound.

    • Recommendation: Use HATU as the coupling reagent for its higher reactivity.[6]

    • After the initial 2-hour coupling, if the Kaiser test is positive, perform a "double coupling" by repeating the coupling step with a fresh solution of activated this compound.

  • Peptide Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the solution to separate the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass of the purified peptide by LC-MS.[9]

Protocol 2: α-Chymotrypsin Proteolytic Degradation Assay

This protocol outlines a method to quantify the stability of the synthesized peptide against α-chymotrypsin. The rate of degradation is monitored by observing the decrease in the full-length peptide peak area over time using RP-HPLC.[9][10]

Materials:

  • Purified peptides (e.g., Peptide A, B, and C from Table 1)

  • α-Chymotrypsin from bovine pancreas

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Quenching Solution: 10% TFA in water

  • RP-HPLC system with a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 1 mg/mL stock solutions of each peptide in the assay buffer.

    • Prepare a 1 mg/mL stock solution of α-chymotrypsin in the assay buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 90 µL of the peptide stock solution with 10 µL of the α-chymotrypsin stock solution (final enzyme-to-substrate ratio of 1:10 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw a 10 µL aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to 10 µL of the quenching solution.

  • RP-HPLC Analysis:

    • Analyze each quenched sample by RP-HPLC. Use a gradient of acetonitrile (B52724) in water (both with 0.1% TFA).

    • Monitor the absorbance at 220 nm or 280 nm.

    • Identify the peak corresponding to the intact, full-length peptide.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at t=0 (defined as 100%).

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/IPA) Deprotection->Wash1 Coupling Amino Acid Coupling (HCTU/HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotection Next cycle Cleavage Cleavage from Resin (TFA Cocktail) Kaiser->Cleavage Final cycle complete Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: General workflow for the solid-phase synthesis of an enzyme-resistant peptide.

Signaling Pathway Example: Substance P / NK-1 Receptor

The neuropeptide Substance P (SP) is a natural ligand for the G protein-coupled neurokinin-1 receptor (NK-1R). Activation of NK-1R is involved in pain transmission, inflammation, and cancer progression. Developing stable antagonists for NK-1R is a significant therapeutic goal. Incorporating D-Phe(4-CF3) into SP analogs can create potent and enzyme-resistant antagonists that block these downstream signaling cascades.[6][11][12]

NK1R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP_Analog Resistant SP Antagonist [D-Phe(4-CF3)⁷] NK1R NK-1 Receptor (GPCR) SP_Analog->NK1R Blocks SP Substance P SP->NK1R Activates Gq Gαq NK1R->Gq PLC PLC Gq->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC Ca ↑ Ca²⁺ IP3_DAG->Ca MAPK MAPK Pathway (ERK) PKC->MAPK Transcription Gene Transcription (Proliferation, Inflammation) Ca->Transcription MAPK->Transcription

Caption: Inhibition of the Substance P / NK-1R signaling pathway by a stable antagonist.

References

HPLC purification strategy for peptides with Fmoc-D-Phe(4-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

An effective HPLC purification strategy is crucial for researchers and drug development professionals working with synthetic peptides, particularly those incorporating unnatural amino acids like Fmoc-D-Phe(4-CF3)-OH. The presence of both the fluorenylmethoxycarbonyl (Fmoc) group and the trifluoromethyl (CF3) moiety significantly increases the hydrophobicity and stability of the peptide.[1] This enhanced lipophilicity presents unique challenges for purification, requiring carefully optimized protocols to achieve high purity.

This application note provides a detailed, strategic approach to the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of peptides containing this compound. It includes recommended protocols, system parameters, and troubleshooting guidance to streamline the purification workflow.

Key Considerations for Purification

The primary challenge in purifying peptides with this compound is their inherent hydrophobicity, which can lead to poor solubility in aqueous mobile phases, peak broadening, and strong retention on the stationary phase.[2] A successful strategy involves optimizing the column chemistry, mobile phase composition, and gradient elution.

  • Column Selection : Reversed-phase chromatography is the most common and effective mode for peptide purification.[3][4] A standard C18 column is the recommended starting point. However, for exceptionally hydrophobic sequences, C8 or C4 columns, which have shorter alkyl chains and are less retentive, may provide better peak shape and recovery. The choice of pore size (e.g., 100Å or 300Å) should be matched to the size of the peptide.[5]

  • Mobile Phase : The standard mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B), typically acetonitrile (B52724). Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common additive used as an ion-pairing agent. TFA helps to protonate acidic groups on the peptide and residual silanols on the silica-based column, minimizing secondary interactions and leading to sharper peaks.

  • Sample Solubility : Due to the peptide's hydrophobicity, dissolving the crude material can be difficult. It is often necessary to first dissolve the peptide in a small amount of a strong organic solvent like acetonitrile (ACN), dimethylformamide (DMF), or isopropanol (B130326) before diluting it with the initial mobile phase.

Experimental Protocols

A two-stage process is recommended: first, develop an optimized analytical method, and then scale it up for preparative purification.

Protocol 1: Analytical Method Development

This protocol aims to establish the optimal separation conditions on an analytical scale.

  • Sample Preparation :

    • Dissolve the crude, lyophilized peptide in a minimal volume of ACN or DMF.

    • Slowly dilute the sample with Solvent A (Water + 0.1% TFA) to the starting concentration of the analytical gradient (e.g., if the gradient starts at 30% B, dilute to a final concentration of 30% ACN).

    • Centrifuge the sample to remove any particulates before injection.

  • Initial Scouting Gradient :

    • Run a broad, linear gradient to determine the approximate retention time of the target peptide. This provides a baseline for further optimization. A typical scouting gradient runs from 5% to 95% Solvent B over 30-60 minutes.

  • Focused Gradient Optimization :

    • Based on the scouting run, design a shallower gradient centered around the elution time of the target peptide. This will improve the resolution between the desired peptide and closely eluting impurities. For example, if the peptide elutes at 60% B in the scouting run, an optimized gradient might run from 50% to 70% B over 30 minutes.

Protocol 2: Preparative Scale-Up and Purification

Once an optimized analytical method is established, it can be scaled up for preparative purification.

  • Column Equilibration : Equilibrate the preparative column with the initial mobile phase composition for at least 10 column volumes.

  • Sample Loading : Dissolve the crude peptide as described in the analytical protocol. The amount of peptide to load will depend on the column dimensions and the resolution achieved in the analytical run.

  • Gradient Elution and Fraction Collection : Run the optimized preparative gradient. Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.

  • Purity Analysis : Analyze the collected fractions using the optimized analytical HPLC method to assess purity.

  • Pooling and Lyophilization : Pool the fractions that meet the desired purity level and lyophilize to obtain the final purified peptide powder.

Data Presentation

The following tables summarize the recommended parameters for the HPLC purification of peptides containing this compound.

Table 1: Recommended HPLC System and Column Parameters

Parameter Analytical Scale Preparative Scale
Column Chemistry C18 (recommended start), C8, C4 C18 (recommended start), C8, C4
Particle Size 1.7 - 5 µm 5 - 10 µm
Pore Size 100 - 300 Å 100 - 300 Å
Column ID 2.1 - 4.6 mm 10 - 50 mm
Flow Rate 0.2 - 1.0 mL/min 5 - 100 mL/min
Detection Wavelength 220 nm (peptide bond), 265 nm (Fmoc) 220 nm, 265 nm

| Column Temperature | 30 - 40 °C | 30 - 40 °C |

Table 2: Mobile Phase Composition

Component Description
Solvent A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water

| Solvent B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN) |

Table 3: Example Gradient Programs

Time (min) % Solvent B (Scouting Gradient) % Solvent B (Example Optimized Gradient)
0 30 50
30 95 70
35 95 95
40 30 50
45 30 50

Note: These are starting points. The initial percentage of Solvent B for peptides with Fmoc protecting groups may need to be higher than for unprotected peptides. Gradients must be optimized for each specific peptide.

Visualization of Workflows

The following diagrams illustrate the overall purification strategy and a troubleshooting workflow for common issues encountered during the purification of hydrophobic peptides.

start_end start_end process process decision decision output output A Crude Peptide (Post-Synthesis & Cleavage) B Dissolve Crude Peptide (ACN/DMF, then dilute) A->B C Analytical HPLC: Scouting Gradient B->C D Identify Target Peptide Peak C->D E Analytical HPLC: Focused Gradient Optimization D->E F Resolution OK? E->F F->E No G Preparative HPLC: Scale-up & Run F->G Yes H Fraction Collection G->H I Analytical QC of Fractions H->I J Pool Pure Fractions I->J K Lyophilization J->K L Purified Peptide K->L

Caption: General workflow for purification of peptides with this compound.

problem problem cause cause solution solution P1 Broad or Tailing Peak C1a Poor Solubility on Column P1->C1a C1b Secondary Interactions (Silanol Groups) P1->C1b C1c Sample Overload P1->C1c P2 No Peak / Low Recovery C2a Peptide Precipitated before or on column P2->C2a C2b Peptide Irreversibly Adsorbed to Column P2->C2b P3 Split Peaks C3a Partial Cleavage of Protecting Groups P3->C3a C3b Column Contamination or Void P3->C3b S1a Increase initial %ACN Use shallower gradient C1a->S1a S1b Ensure 0.1% TFA in mobile phase C1b->S1b S1c Reduce injection volume or sample concentration C1c->S1c S2a Improve sample prep Filter sample before injection C2a->S2a S2b Try C8 or C4 column Use shallower gradient C2b->S2b S3a Optimize gradient for better resolution C3a->S3a S3b Wash or replace column C3b->S3b

Caption: Troubleshooting workflow for common HPLC purification issues.

Troubleshooting Guide

Highly hydrophobic peptides can present several challenges during HPLC purification.

Table 4: Common Problems and Solutions for Purifying Hydrophobic Peptides

Problem Potential Cause Recommended Solution
Broad or Tailing Peak Poor solubility on the column; secondary interactions with the stationary phase; sample overload. Increase the initial organic solvent percentage; ensure 0.1% TFA is present in the mobile phase; reduce the amount of sample injected.
High Backpressure Peptide has precipitated at the head of the column. Improve sample preparation to ensure complete dissolution; filter the sample immediately before injection.
Low or No Recovery Peptide precipitated in the injector or on the column; irreversible adsorption to the stationary phase. Re-evaluate the sample dissolution protocol; use a less retentive column (C8 or C4); use a shallower gradient.
Split or Shoulder Peaks Presence of closely eluting impurities; partial cleavage of other protecting groups during synthesis or cleavage. Optimize the gradient to be shallower around the elution point of the main peak to improve resolution.

| Inconsistent Retention Times | Mobile phase inconsistency; temperature fluctuations. | Ensure mobile phases are freshly and accurately prepared; use a column oven to maintain a consistent temperature. |

References

Application Note: A Comparative Protocol for Manual and Automated Solid-Phase Synthesis of Peptides Containing Fmoc-D-Phe(4-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed comparative analysis of manual and automated solid-phase peptide synthesis (SPPS) for the incorporation of the unnatural amino acid Fmoc-D-Phe(4-CF3)-OH. The inclusion of fluorinated amino acids like 4-(trifluoromethyl)-D-phenylalanine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of peptides, making them valuable in drug discovery.[1] This application note outlines the protocols for both synthesis methodologies, presents a summary of expected quantitative data, and offers visual workflows to guide researchers in selecting the optimal approach for their needs.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient assembly of amino acids into complex peptide chains.[2][3] The choice between manual and automated SPPS is a critical decision in the research and drug development pipeline, influencing factors such as speed, cost, purity, and scalability.[4][5] Manual synthesis offers flexibility for methodology development and the synthesis of small quantities of peptides with unique modifications. In contrast, automated synthesis provides high throughput, reproducibility, and reduced hands-on time, making it ideal for synthesizing numerous peptides or longer, more complex sequences.

The incorporation of sterically hindered or electron-deficient unnatural amino acids, such as this compound, presents unique challenges in SPPS. The bulky and electron-withdrawing nature of the trifluoromethyl group can impede coupling reactions, potentially leading to lower yields and purity if not addressed with optimized protocols. This document provides detailed procedures for both manual and automated approaches to effectively synthesize peptides containing this modified amino acid.

Data Presentation: Manual vs. Automated Synthesis

The selection of a synthesis method is often guided by a comparison of key performance indicators. The following table summarizes typical quantitative data for the synthesis of a moderately complex peptide, highlighting the trade-offs between manual and automated approaches.

Parameter Manual Solid-Phase Synthesis Automated Solid-Phase Synthesis Key Considerations
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per reaction vesselManual synthesis is often more adaptable for larger, single-peptide scales.
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)Automated systems significantly reduce the need for constant researcher intervention.
Total Time per Cycle 2 - 4 hours30 - 90 minutesAutomation dramatically shortens the overall synthesis time.
Typical Yield per Coupling Step 95 - 99%> 99%Automated systems with precise reagent delivery and optimized protocols can achieve higher coupling efficiencies.
Final Crude Purity 70 - 90%85 - 98%The consistency and control of automated synthesis often lead to higher purity of the crude product.
Reagent Consumption Higher, due to manual dispensing and washingOptimized and generally lowerAutomated synthesizers are designed to use reagents more efficiently.
Reproducibility Operator-dependentHighAutomation minimizes human error, leading to greater consistency between synthesis runs.
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses possible)Automated synthesizers are well-suited for high-throughput applications.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS. Special considerations for the incorporation of the sterically hindered this compound are included.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus).

  • Amino Acids: Fmoc-protected amino acids, including this compound.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HCTU, or HATU are recommended for the sterically hindered amino acid.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Reagent: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF).

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM, Isopropanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Capping Reagent (Optional): Acetic anhydride (B1165640) and DIPEA in DMF.

Manual Synthesis Protocol

This protocol is designed for a standard manual synthesis vessel with shaking or nitrogen bubbling for agitation.

1. Resin Swelling:

  • Place the resin in the reaction vessel.
  • Add DMF and allow the resin to swell for 30 minutes with agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes.
  • Drain and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a potent coupling reagent like HATU (0.95 equivalents to the amino acid) in DMF.
  • Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate for 2-4 hours at room temperature. A longer coupling time is recommended due to steric hindrance.
  • Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a double coupling is recommended.

4. Double Coupling (if necessary):

  • Drain the reaction vessel.
  • Repeat step 3 with a fresh solution of activated this compound.

5. Capping (Optional):

  • If the coupling remains incomplete after double coupling, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion peptides.

6. Washing:

  • After complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next cycle.

7. Chain Elongation:

  • Repeat steps 2-6 for each subsequent amino acid in the sequence. Standard amino acids may not require the extended coupling times or potent coupling reagents needed for this compound.

8. Cleavage and Deprotection:

  • After the final Fmoc deprotection and washing, dry the resin.
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours.
  • Filter the resin and collect the filtrate containing the peptide.
  • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
  • Dry the crude peptide under vacuum.

Automated Synthesis Protocol

This protocol is a general guideline for an automated peptide synthesizer. Specific parameters may need to be adjusted based on the instrument's software and capabilities.

1. System Preparation:

  • Ensure all reagent and solvent bottles are sufficiently filled.
  • Prime all lines to ensure accurate reagent delivery.

2. Resin Loading:

  • Place the resin in the designated reaction vessel and secure it in the synthesizer.

3. Sequence Programming:

  • Enter the desired peptide sequence into the synthesizer's software.
  • For the this compound residue, program a "special" or "modified" coupling cycle with the following parameters:
  • Coupling Reagent: Assign a vial containing a potent coupling reagent like HATU.
  • Coupling Time: Extend the coupling time to at least 2 hours.
  • Double Coupling: Program an automatic double coupling for this residue.

4. Synthesis Execution:

  • Initiate the synthesis program. The instrument will automatically perform the following cycles:
  • Resin Swelling: The synthesizer will wash the resin with DMF.
  • Fmoc Deprotection: Automated delivery of 20% piperidine in DMF, followed by washing cycles.
  • Coupling: Automated delivery of the activated amino acid solution.
  • Washing: Automated washing with DMF and DCM between each deprotection and coupling step.

5. Post-Synthesis:

  • Once the synthesis is complete, the synthesizer will typically perform a final wash and may have an option for on-instrument cleavage, or the resin can be removed for manual cleavage as described in the manual protocol (Step 8).

Visualizations

The following diagrams illustrate the workflows for manual and automated peptide synthesis.

Manual_Peptide_Synthesis_Workflow start Start: Resin in Reaction Vessel swell 1. Resin Swelling (DMF, 30 min) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Coupling (Activated this compound) wash1->couple kaiser_test 4. Kaiser Test couple->kaiser_test double_couple 5. Double Coupling kaiser_test->double_couple Positive wash2 Wash (DMF/DCM) kaiser_test->wash2 Negative double_couple->couple next_cycle Next Amino Acid? wash2->next_cycle next_cycle->deprotect Yes cleave 6. Cleavage & Deprotection (TFA Cocktail) next_cycle->cleave No end End: Crude Peptide cleave->end

Caption: Manual SPPS workflow for this compound.

Automated_Peptide_Synthesis_Workflow start Start: Program Synthesizer load_resin 1. Load Resin & Reagents start->load_resin run_synthesis 2. Initiate Automated Run load_resin->run_synthesis synthesis_loop Automated Cycle: - Deprotection - Washing - Coupling (Extended for D-Phe(4-CF3)) - Double Coupling (Programmed) - Washing run_synthesis->synthesis_loop synthesis_complete 3. Synthesis Complete? synthesis_loop->synthesis_complete synthesis_complete->synthesis_loop No remove_resin 4. Remove Resin synthesis_complete->remove_resin Yes cleave 5. Cleavage & Deprotection remove_resin->cleave end End: Crude Peptide cleave->end

Caption: Automated SPPS workflow for this compound.

Conclusion

Both manual and automated SPPS are viable methods for synthesizing peptides containing the unnatural amino acid this compound. The choice of method will depend on the specific needs of the project. Manual synthesis offers greater flexibility for optimization and is cost-effective for single, small-scale syntheses. Automated synthesis, however, provides significant advantages in terms of speed, reproducibility, and throughput, making it the preferred method for producing multiple peptides or for synthesizing longer, more complex sequences. Due to the sterically hindered nature of this compound, it is crucial to employ optimized coupling conditions, such as the use of potent coupling reagents and extended reaction times, regardless of the synthesis method. By following the detailed protocols and considering the comparative data presented, researchers can successfully incorporate this valuable modified amino acid into their peptide sequences to advance their drug discovery and development efforts.

References

Troubleshooting & Optimization

How to improve low coupling efficiency of Fmoc-D-Phe(4-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered and electron-deficient amino acid, Fmoc-D-Phe(4-CF3)-OH.

Troubleshooting Guide: Improving Low Coupling Efficiency

Low coupling efficiency of this compound is a common issue that can lead to deletion sequences and low purity of the final peptide product. The electron-withdrawing trifluoromethyl group on the phenyl ring, combined with the bulky Fmoc protecting group, can impede the acylation reaction.

dot

Caption: Troubleshooting workflow for low coupling efficiency.

Question: I am observing incomplete coupling for this compound using a standard DIC/HOBt protocol. What should I do first?

Answer: For difficult couplings involving sterically hindered or electron-deficient amino acids, the first steps are to optimize the existing reaction conditions.

  • Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid. This is often sufficient to drive the reaction to completion.[1]

  • Extend Reaction Time: Increase the coupling time to 2-4 hours, or even overnight for particularly difficult sequences. Monitor the reaction progress using a qualitative test like the Kaiser test.[2]

  • Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagents, for example, 3-5 equivalents relative to the resin loading capacity.[3]

If these initial steps do not resolve the issue, a change in the coupling reagents is recommended.

FAQs: Reagents and Protocols for Enhanced Coupling

Question: Which coupling reagents are most effective for this compound?

Answer: Uronium/aminium and phosphonium (B103445) salt-based reagents are generally more effective than carbodiimides alone for sterically hindered amino acids.[4][5][6] The most commonly recommended reagents are HATU, HCTU, and PyBOP.[1][5][7] The addition of Oxyma Pure with DIC is also a highly effective and low-racemization alternative.[5][6]

dot

Caption: Activation pathways for common coupling reagents.

The choice of reagent can impact efficiency and potential side reactions. The following table summarizes the performance of common coupling reagents for difficult couplings, which can serve as a guide for selecting an alternative to standard methods.

Coupling Reagent CocktailClassKey AdvantagesConsiderations
HATU / DIPEA Uronium/AminiumVery fast and highly efficient, especially for sterically hindered residues.[6][7]Higher cost. Can cause racemization with sensitive amino acids if pre-activation is prolonged.[5]
HCTU / DIPEA Uronium/AminiumHigh coupling efficiency, often faster than HBTU.[5]More expensive than HBTU/TBTU.
PyBOP / DIPEA PhosphoniumVery effective for sterically hindered couplings.[4][5] Byproducts are generally less hazardous than with BOP.[8]Can be less efficient than HATU for some challenging sequences.[5]
DIC / Oxyma Pure Carbodiimide/AdditiveCost-effective, low risk of racemization, and avoids potentially explosive benzotriazole (B28993) additives.[5][6]Generally slower reaction kinetics compared to uronium/aminium salts.[5]
Question: Can you provide a detailed protocol for coupling this compound using HATU?

Answer: Certainly. This protocol is designed for manual solid-phase peptide synthesis on a 0.1 mmol scale.

Experimental Protocol: HATU-Mediated Coupling

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (3-5 eq., 0.3-0.5 mmol)

  • HATU (2.9-4.9 eq., 0.29-0.49 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 eq., 0.6-1.0 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a negative Kaiser test) and wash the resin thoroughly with DMF (3 x 5 mL).

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF (approx. 2 mL).

  • Add DIPEA (6 eq.) to the mixture.

  • Allow the solution to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Immediately add the activation mixture to the vessel containing the washed resin.

  • Agitate the mixture at room temperature for 1-2 hours. For hindered couplings, agitation is crucial to ensure proper mixing.

  • Monitoring and Washing: After the reaction time, take a small sample of resin beads and perform a Kaiser test. If the test is negative (beads remain colorless or yellow), the coupling is complete.

  • Drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove any unreacted reagents and byproducts.

  • If the Kaiser test is positive (blue beads), a second coupling (double coupling) is recommended. Repeat steps 2-8.

Question: How can I use DIC/Oxyma for this coupling, and what are the benefits?

Answer: The DIC/Oxyma Pure combination is an excellent choice that minimizes racemization and is considered a safer alternative to HOBt or HOAt-based additives.[6]

Experimental Protocol: DIC/Oxyma-Mediated Coupling

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (3-5 eq., 0.3-0.5 mmol)

  • Oxyma Pure (3-5 eq., 0.3-0.5 mmol)

  • Diisopropylcarbodiimide (DIC) (3-5 eq., 0.3-0.5 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: As with the HATU protocol, ensure complete Fmoc deprotection and wash the resin with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (5 eq.) and Oxyma Pure (5 eq.) in a 1:1 mixture of DCM/DMF (approx. 3 mL).

  • Coupling Reaction: Add DIC (5 eq.) to the resin first, followed immediately by the pre-dissolved amino acid and Oxyma Pure solution.

  • Agitate the mixture at room temperature. Reaction times are typically longer than with uronium salts, so allow for at least 2-4 hours.

  • Monitoring and Washing: Monitor the reaction completion with a Kaiser test.

  • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL).

Question: Are there other strategies to improve coupling beyond changing the reagents?

Answer: Yes. If you are still facing difficulties after optimizing reagents and reaction times, consider the following advanced strategies:

  • Elevated Temperature: Increasing the reaction temperature can significantly enhance coupling efficiency, especially for "difficult sequences".[9] This is often achieved using a microwave peptide synthesizer, which can drive sterically hindered couplings to completion quickly.[9]

  • Solvent Choice: While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) can be a better choice for sequences prone to aggregation due to its superior solvating properties.[10]

  • Chaotropic Salts: For sequences that may be aggregating on the resin, washing the resin with a solution containing chaotropic salts like LiCl in DMF before coupling can help disrupt secondary structures and improve reagent accessibility.

References

Technical Support Center: Optimizing Fmoc Deprotection for Fmoc-D-Phe(4-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the N-α-Fmoc deprotection of Fmoc-D-Phe(4-CF3)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Fmoc deprotection, and is it suitable for this compound?

A1: The standard protocol for Fmoc deprotection involves treating the resin-bound peptide with a 20% (v/v) solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[1][2] A typical procedure consists of two treatments: an initial short treatment (1-3 minutes) followed by a longer treatment (5-20 minutes).[1][2]

For this compound, this standard protocol is a good starting point. However, the 4-trifluoromethyl group may influence the reaction kinetics. The strong electron-withdrawing nature of the -CF3 group could potentially increase the acidity of the fluorenyl C9-proton, possibly leading to a faster deprotection. Conversely, the bulkiness of the -CF3 group might introduce steric hindrance, slowing down the reaction. Therefore, optimization is recommended to ensure complete deprotection without unnecessary exposure to the basic conditions, which could promote side reactions.

Q2: How can I detect incomplete Fmoc deprotection of this compound?

A2: Incomplete Fmoc deprotection leads to deletion sequences, which can be difficult to separate from the target peptide.[3] Several methods can be used to monitor the completeness of the deprotection step:

  • UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms a stable adduct with piperidine that absorbs strongly around 301 nm.[4] By collecting the filtrate during the deprotection step and measuring its absorbance, you can quantify the amount of Fmoc group removed. A lack of or significantly reduced absorbance in a second deprotection step suggests the initial deprotection was complete.

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (dark blue beads/solution) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow/brown) suggests that the Fmoc group is still attached. Note that this test is not suitable for N-terminal proline (a secondary amine).[3]

Q3: What are the primary causes of incomplete Fmoc deprotection for this compound?

A3: Several factors can contribute to inefficient Fmoc removal:

  • Peptide Sequence and Structure: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) or aggregate, physically preventing the deprotection reagent from accessing the Fmoc group.[3][5]

  • Steric Hindrance: Although the 4-CF3 group is on the phenyl ring, it contributes to the overall bulk of the amino acid side chain. In certain peptide sequences, this could contribute to steric hindrance.

  • Suboptimal Reagents or Protocols: Degraded piperidine, impure DMF, or using inadequate reaction times or reagent concentrations can lead to incomplete deprotection.[3]

  • Poor Resin Swelling: If the solid support is not properly swelled, the peptide chains can be too close together, hindering the penetration of reagents.[3]

Q4: What are the potential side reactions associated with the Fmoc deprotection of this compound?

A4: While this compound itself is not particularly prone to side reactions during deprotection, prolonged exposure to piperidine can lead to side reactions in the growing peptide chain, especially at aspartic acid residues, which can lead to aspartimide formation.[6] This is why optimizing the deprotection time to be just long enough for complete Fmoc removal is crucial.

Troubleshooting Guide

This section addresses specific issues you might encounter during the Fmoc deprotection of this compound.

Issue Possible Cause Recommended Solution
Negative Kaiser test after deprotection. Incomplete Fmoc removal.1. Double Deprotection: Repeat the deprotection step with a fresh solution of 20% piperidine in DMF for an additional 10-20 minutes. 2. Increase Reaction Time: Extend the second deprotection time to 30 minutes. 3. Use a Stronger Base: For particularly difficult sequences, a solution of 2% 1,8-Diazabicycloundec-7-ene (DBU) and 2% piperidine in DMF can be used for 5-15 minutes. Note that DBU is a stronger, non-nucleophilic base and should be used with caution.
HPLC analysis of the crude peptide shows significant deletion sequences at the D-Phe(4-CF3) position. Incomplete Fmoc deprotection in one or more cycles.1. Review Synthesis Protocol: Ensure that the correct deprotection times and reagent volumes were used. 2. Optimize Deprotection Time: Perform a time-course experiment to determine the minimum time required for complete deprotection of this compound in your specific peptide sequence (see Experimental Protocols). 3. Incorporate "Difficult Sequence" Strategies: Consider using higher temperatures (up to 40°C) or chaotropic agents if peptide aggregation is suspected.
Low yield of the final peptide. Can be due to a variety of factors, including incomplete deprotection leading to chain termination and subsequent capping.Follow the troubleshooting steps for incomplete deprotection. Ensure all reagents are fresh and of high quality.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is a good starting point for the deprotection of this compound.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate the mixture at room temperature for 3 minutes.

  • Drain and Second Deprotection: Drain the deprotection solution. Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine.

Protocol 2: Optimization of Deprotection Time via UV-Vis Spectroscopy

This protocol allows for the determination of the optimal deprotection time for this compound in a specific peptide sequence.

  • Prepare Resin: Take a known quantity (e.g., 10-20 mg) of the this compound-peptide-resin and swell it in DMF.

  • Initial Deprotection and Collection: Add a precise volume of 20% piperidine in DMF. At various time points (e.g., 1, 2, 3, 5, 10, 15, and 20 minutes), take a small aliquot of the supernatant.

  • UV Measurement: Dilute each aliquot with DMF to a suitable concentration and measure the absorbance at 301 nm.

  • Data Analysis: Plot the absorbance versus time. The time at which the absorbance plateaus indicates the point of complete Fmoc deprotection. This will be your optimized deprotection time.

Data Summary

Amino AcidDeprotection ReagentDeprotection Time for >99% RemovalNotes
Fmoc-Val-OH20% piperidine in DMF~1.5 minutes (t1/2 = 7s)Valine is a β-branched, sterically hindered amino acid.
Fmoc-L-Leucine-OH20% piperidine in DMFEfficient at 3 minutes (80% completion)Leucine is a standard, non-polar amino acid.
Fmoc-L-Arginine(Pbf)-OH20% piperidine in DMFRequires a minimum of 10 minutesArginine with the bulky Pbf side-chain protecting group presents significant steric hindrance.
Fmoc-4-(Boc-aminomethyl)-D-phenylalanine20% piperidine in DMF2 x (5-10 minutes)A structurally similar modified phenylalanine derivative.

Data extrapolated from literature for comparative purposes.

Visualizations

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotection1 Initial Deprotection (20% Piperidine/DMF, 3 min) swell->deprotection1 drain1 Drain deprotection1->drain1 deprotection2 Second Deprotection (20% Piperidine/DMF, 15-20 min) drain1->deprotection2 drain2 Drain deprotection2->drain2 wash Wash with DMF (5-7x) drain2->wash kaiser_test Kaiser Test wash->kaiser_test free_amine Free Amine on Resin kaiser_test->free_amine Positive incomplete Incomplete Deprotection kaiser_test->incomplete Negative

Caption: Standard workflow for Fmoc deprotection in SPPS.

Troubleshooting_Logic start Negative Kaiser Test or Deletion Sequence Detected check1 Perform Double Deprotection (Repeat standard protocol) start->check1 decision1 Problem Solved? check1->decision1 check2 Extend Deprotection Time (e.g., 30 minutes) decision1->check2 No end_ok Proceed to Next Coupling decision1->end_ok Yes decision2 Problem Solved? check2->decision2 check3 Use Stronger Base (e.g., 2% DBU / 2% Piperidine) decision2->check3 No decision2->end_ok Yes decision3 Problem Solved? check3->decision3 decision3->end_ok Yes end_nok Consult Further/ Consider Sequence-Specific Issues decision3->end_nok No

References

Technical Support Center: Trifluoromethyl Group in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing amino acids containing the trifluoromethyl (CF3) group in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and challenges associated with this unique functional group.

Frequently Asked Questions (FAQs)

Q1: Is the trifluoromethyl (CF3) group stable to standard Fmoc-SPPS conditions?

A1: Yes, the trifluoromethyl group is generally very stable under the standard conditions of Fmoc-SPPS. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to both the basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the strong acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).

Q2: Does the presence of a trifluoromethyl group on an amino acid side chain require special cleavage cocktails?

A2: In most cases, standard cleavage cocktails are sufficient for peptides containing trifluoromethylated residues. The stability of the C-CF3 bond means no specific scavengers are needed for its protection. The choice of cleavage cocktail should be dictated by other sensitive residues in your peptide sequence (such as Trp, Met, Cys, or Arg). For a general-purpose, low-odor cocktail for peptides without other sensitive residues, a mixture of TFA/TIS/H₂O is often adequate.

Q3: Can the trifluoromethyl group influence peptide aggregation?

A3: While there is no extensive research on this specific issue, the trifluoromethyl group is known to be highly hydrophobic. Incorporating amino acids with CF3 groups into a peptide sequence increases its overall hydrophobicity. Peptides rich in hydrophobic amino acids are more prone to aggregation during synthesis, which can lead to incomplete coupling and deprotection steps.

Q4: What is the expected impact of a trifluoromethyl group on the biological activity of a peptide?

A4: The trifluoromethyl group is often used as a bioisostere for a methyl or isopropyl group to enhance metabolic stability and binding affinity. Its strong electron-withdrawing nature and high lipophilicity can alter the peptide's conformation, receptor binding properties, and pharmacokinetic profile.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of peptides containing trifluoromethylated amino acids.

Issue 1: Slow or Incomplete Coupling of a Trifluoromethylated Amino Acid
  • Symptom: Kaiser test or other monitoring methods indicate incomplete coupling after a standard coupling time. Mass spectrometry of the crude product shows a significant deletion sequence corresponding to the missing trifluoromethylated amino acid.

  • Root Cause Analysis:

    • Steric Hindrance: The trifluoromethyl group is sterically bulky, comparable to an isopropyl group. This bulk can hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the coupling reaction.

    • Peptide Aggregation: Increased hydrophobicity due to the CF3 group can lead to peptide aggregation on the solid support, limiting reagent access to the reaction sites.

  • Solutions:

SolutionDescription
Extended Coupling Time Double the standard coupling time for the trifluoromethylated amino acid.
Double Coupling Perform the coupling step twice before moving to the next deprotection step.
Use a More Potent Coupling Reagent Switch from standard reagents like HBTU to more potent activators such as HATU or HCTU, especially for sterically demanding couplings.
Elevated Temperature Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can help overcome steric hindrance and disrupt secondary structures. Microwave-assisted SPPS can be particularly effective.
Solvent Modification Use a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the synthesis solvent to disrupt peptide aggregation.
Issue 2: Potential for Racemization of Trifluoromethylated Amino Acids
  • Symptom: HPLC analysis of the purified peptide shows a diastereomeric impurity, and mass spectrometry confirms it has the same mass as the desired product.

  • Root Cause Analysis:

    • Electron-Withdrawing Effect: The strong electron-withdrawing nature of the trifluoromethyl group can increase the acidity of the alpha-proton of the activated amino acid. This can facilitate the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.

  • Solutions:

SolutionDescription
Use Racemization Suppressants Always include an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) in your coupling reactions. The combination of DIC/Oxyma is often recommended for minimizing racemization.
Minimize Pre-activation Time Add the coupling reagent to the amino acid solution immediately before adding it to the resin to reduce the lifetime of the highly reactive, racemization-prone activated species.
Choice of Base If a base is required for the coupling reaction, use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger, less hindered bases.

Experimental Protocols

Protocol 1: Standard Coupling of a Trifluoromethylated Amino Acid (e.g., Fmoc-4-(trifluoromethyl)-L-phenylalanine)
  • Resin Preparation: After the deprotection of the N-terminal Fmoc group of the peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-trifluoromethyl-amino acid (3 eq.), a coupling reagent such as HATU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete.

  • Wash: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 1 min).

Visual Guides

Troubleshooting Workflow for Slow Coupling

G start Incomplete Coupling of CF3-AA Detected ext_time Extend Coupling Time (e.g., 2x) start->ext_time double_couple Perform Double Coupling ext_time->double_couple If still incomplete complete Coupling Complete ext_time->complete If complete reagent Switch to a More Potent Coupling Reagent (e.g., HATU) double_couple->reagent If still incomplete double_couple->complete If complete temp Increase Coupling Temperature reagent->temp If still incomplete reagent->complete If complete solvent Modify Solvent (e.g., use NMP) temp->solvent If still incomplete temp->complete If complete solvent->complete If complete re_evaluate Re-evaluate Synthesis Strategy solvent->re_evaluate If still incomplete

Caption: Decision tree for troubleshooting incomplete coupling of trifluoromethylated amino acids.

Potential Racemization Pathway

G cluster_0 Racemization via Oxazolone Intermediate activated_aa Activated L-Amino Acid (with e--withdrawing CF3 group) oxazolone Oxazolone Intermediate (Achiral) activated_aa->oxazolone Cyclization d_peptide D-Peptide (Diastereomeric Impurity) oxazolone->d_peptide Nucleophilic Attack l_peptide L-Peptide (Desired Product) oxazolone->l_peptide Nucleophilic Attack

Technical Support Center: Troubleshooting Peak Broadening in HPLC of Peptides with Fmoc-D-Phe(4-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) of peptides containing Fmoc-D-Phe(4-CF3)-OH. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to peak broadening and other chromatographic abnormalities encountered during the analysis and purification of these specialized peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during your HPLC experiments.

Q1: Why am I observing a broad peak for my peptide containing this compound?

A1: Peak broadening for peptides incorporating the highly hydrophobic this compound moiety can stem from several factors, primarily related to its physicochemical properties and interactions within the HPLC system. The bulky Fmoc protecting group and the electron-withdrawing trifluoromethyl group contribute significantly to the peptide's hydrophobicity and potential for secondary interactions.[1][2][3]

Troubleshooting Guide:

  • Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns, can cause peak tailing and broadening.[4][5][6] The trifluoromethyl group can also participate in unique interactions.

  • Peptide Aggregation: The hydrophobic nature of the peptide can lead to aggregation in the sample solvent or mobile phase, resulting in broad, distorted peaks.[4][7]

  • Poor Solubility: The peptide may have limited solubility in the initial mobile phase, causing it to precipitate at the head of the column.[1][4]

  • Mobile Phase Mismatch: An inappropriate mobile phase composition (e.g., insufficient organic solvent, incorrect pH, or inadequate ion-pairing agent) can lead to poor peak shape.[8][9]

  • Column Issues: Column deterioration, void formation, or the use of an inappropriate stationary phase (e.g., incorrect pore size or bonded phase) can contribute to peak broadening.[10][11]

Q2: How can I improve the peak shape by modifying the mobile phase?

A2: Optimizing the mobile phase is a critical step in achieving sharp, symmetrical peaks. The goal is to enhance peptide solubility and minimize undesirable interactions with the stationary phase.

Troubleshooting Guide:

  • Adjusting Solvent Strength and Gradient: A common mistake is starting with too high a concentration of organic solvent, which can cause polar substances to elute as broad peaks.[8] For hydrophobic peptides, a shallower gradient may be necessary to improve separation and peak shape.[4][12]

    • Protocol: Start with a scouting gradient (e.g., 5-95% Acetonitrile in 30 minutes) to determine the approximate elution point. Then, run a shallower gradient around that point (e.g., a 20-minute gradient spanning 10% above and below the elution percentage).[4]

  • Optimizing the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common ion-pairing agent that masks silanol interactions and improves peak shape.[4][5] For sensitive applications like mass spectrometry where TFA can cause signal suppression, formic acid (FA) is an alternative, though it may be less effective at minimizing tailing.[5][6]

    • Data Presentation:

      Ion-Pairing Agent Typical Concentration Advantages Disadvantages
      Trifluoroacetic Acid (TFA) 0.1% (v/v) Excellent for peak shape, masks silanol interactions.[4][5] Can suppress MS signal.[6][13]
      Formic Acid (FA) 0.1% - 1% (v/v) MS-compatible.[4] Less effective at reducing peak tailing compared to TFA.[5]

      | Difluoroacetic Acid (DFA) | 0.1% (v/v) | Offers a balance between chromatographic performance and MS compatibility.[4] | May not be as effective as TFA for all peptides. |

  • Controlling Mobile Phase pH: The pH of the mobile phase affects the ionization state of the peptide and the stationary phase.[8][9] The pH should be adjusted to be at least one unit away from the analyte's pKa.[14]

Q3: What role does the HPLC column play, and how do I choose the right one?

A3: The choice of HPLC column is crucial for the successful separation of peptides. The stationary phase chemistry, particle size, and pore size all influence peak shape and resolution.

Troubleshooting Guide:

  • Stationary Phase Selection: C18 columns are widely used for peptide separations.[15][16] However, for very hydrophobic peptides, a less retentive phase like C8 or C4 might provide better peak shapes and faster elution.[7][17] Phenyl phases can also be a good alternative.[17]

  • Pore Size: For peptides and proteins, wide-pore silica (B1680970) (e.g., 300 Å) is generally recommended to allow the molecules to access the bonded phase within the pores, leading to better separations.[11][13] Smaller peptides might be separable on smaller pore size columns (~100 Å).[13]

  • Column Temperature: Increasing the column temperature can improve peak shape by reducing mobile phase viscosity, increasing peptide solubility, and minimizing secondary interactions.[4][10] A typical starting point is 40°C, which can be increased incrementally.

  • Column Health: Column deterioration is a common cause of peak broadening.[10] If you observe a sudden decline in peak shape for all analytes, it might indicate a blocked frit or a void at the column inlet. Backflushing the column can sometimes resolve a blocked frit.[18][19]

Q4: My sample preparation seems to be affecting the peak shape. What can I do?

A4: Proper sample preparation is essential to avoid introducing issues that manifest as poor chromatography.

Troubleshooting Guide:

  • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[18] If the peptide has poor solubility, a stronger solvent like DMSO, DMF, or isopropanol (B130326) can be used for initial dissolution, followed by dilution with the mobile phase.[4][17] Be aware that injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[12][20]

  • Injection Volume: Overloading the column is a common cause of peak broadening and fronting.[12][18] If you suspect overloading, try reducing the injection volume or diluting the sample.[8]

  • Sample Filtration: Ensure your sample is free of particulates by filtering it through a 0.22 µm or 0.45 µm filter before injection to prevent clogging of the column frit.

Experimental Protocols

Protocol 1: Column Cleaning and Regeneration

If column contamination is suspected to be the cause of peak broadening, a thorough cleaning procedure can restore performance.

Methodology:

  • Disconnect the column from the detector.

  • Flush the column with the following solvents sequentially, for at least 10-20 column volumes each:

    • Mobile Phase without buffer salts (e.g., Water/Acetonitrile mixture)

    • 100% Acetonitrile

    • Isopropanol

    • Hexane (for highly non-polar contaminants, ensure system compatibility)

    • Isopropanol

    • 100% Acetonitrile

    • Mobile Phase without buffer salts

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[4]

Protocol 2: Optimizing Sample Solubility

For hydrophobic peptides like those containing this compound, ensuring complete dissolution is key.

Methodology:

  • Attempt to dissolve the lyophilized peptide in a small volume of a strong organic solvent such as DMSO, DMF, or NMP.[4][17]

  • Once dissolved, slowly add the initial mobile phase to dilute the sample to the desired concentration.

  • Observe the solution for any signs of precipitation. If precipitation occurs, a higher proportion of organic solvent in the initial mobile phase may be required.

  • Filter the final sample solution through a 0.22 µm syringe filter before injection.

Visualizations

Troubleshooting_Workflow Troubleshooting Peak Broadening Workflow start Broad Peak Observed check_mobile_phase Check Mobile Phase (Solvent Strength, pH, Ion-Pairing) start->check_mobile_phase check_column Evaluate Column (Age, Type, Temperature) start->check_column check_sample Review Sample Prep (Solvent, Concentration) start->check_sample check_system Inspect HPLC System (Dead Volume, Connections) start->check_system optimize_gradient Optimize Gradient (Shallower Slope) check_mobile_phase->optimize_gradient Gradient Issue change_ion_pair Adjust Ion-Pairing Agent (e.g., increase TFA) check_mobile_phase->change_ion_pair Tailing replace_column Replace Column check_column->replace_column Old/Damaged increase_temp Increase Column Temperature check_column->increase_temp Solubility/Kinetics dilute_sample Dilute Sample / Reduce Volume check_sample->dilute_sample Overload change_sample_solvent Change Sample Solvent check_sample->change_sample_solvent Mismatch fix_connections Check and Fix Connections check_system->fix_connections Leaks/Gaps end Sharp Peak Achieved optimize_gradient->end change_ion_pair->end replace_column->end increase_temp->end dilute_sample->end change_sample_solvent->end fix_connections->end Secondary_Interactions Secondary Interactions Leading to Peak Tailing cluster_column Silica Stationary Phase Silanol Si-OH (ionized Si-O-) Tailing_Peak Tailing Peak Silanol:f1->Tailing_Peak Causes Tailing Peptide Peptide (Basic Residues) Peptide->Silanol:f1 Ionic Interaction TFA TFA (Ion-Pairing Agent) TFA->Silanol:f1 Masks Silanols TFA->Peptide Forms Neutral Ion-Pair

References

Minimizing racemization of Fmoc-D-Phe(4-CF3)-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization of Fmoc-D-Phe(4-CF3)-OH during the critical activation step of solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during the activation and coupling of this compound, providing potential causes and actionable solutions.

Issue ID Problem Potential Causes Recommended Solutions
RAC-001 Detection of diastereomeric impurity in the final peptide. Racemization of this compound during activation and coupling. The electron-withdrawing trifluoromethyl group may increase the acidity of the α-proton, making it more susceptible to base-catalyzed epimerization.- Optimize Coupling Reagents: Switch to a coupling reagent known for low racemization potential such as phosphonium (B103445) salt-based reagents (e.g., DEPBT) or uranium salt-based reagents with minimal basicity (e.g., COMU).[1] - Select Appropriate Base: Use a sterically hindered and weaker base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) instead of stronger bases like N,N-diisopropylethylamine (DIPEA).[2] - Incorporate Additives: Always use a racemization suppressant additive like Oxyma Pure, HOBt, or HOAt in conjunction with your coupling reagent.[3]
RAC-002 Incomplete coupling of this compound. Steric hindrance or aggregation of the peptide-resin.- Increase Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents. - Solvent Choice: Ensure the use of high-purity, anhydrous DMF or NMP.[4] - Microwave Synthesis: Employ microwave energy to accelerate the coupling reaction and potentially shorten the required reaction time at a controlled temperature.[4]
RAC-003 Low yield of the desired peptide. A combination of incomplete coupling and racemization leading to purification difficulties and loss of the target compound.- Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after preparation to reduce the time the activated species is exposed to basic conditions. - Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature) as elevated temperatures can accelerate racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a single enantiomer (in this case, the D-form) into a mixture of both D- and L-enantiomers. This is a critical issue in peptide synthesis as the resulting diastereomeric peptides can be difficult to separate and may have altered biological activity. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring of this compound can increase the acidity of the alpha-proton, potentially making it more susceptible to racemization during the base-mediated activation step.

Q2: Which coupling reagents are recommended to minimize racemization of this amino acid?

A2: For amino acids prone to racemization, coupling reagents that form active esters with a lower tendency for epimerization are preferred. Phosphonium salt-based reagents like DEPBT and uronium salt reagents like COMU have been shown to be effective in minimizing racemization for other challenging amino acids. Carbodiimides such as DIC, when used with an additive like Oxyma Pure or HOAt, are also a good option, particularly for base-free activation conditions.

Q3: How does the choice of base impact racemization?

A3: The base plays a crucial role in the racemization process by abstracting the α-proton of the activated amino acid. Stronger and less sterically hindered bases can accelerate this process. Therefore, it is advisable to use weaker or more sterically hindered bases. For instance, replacing DIPEA with N-methylmorpholine (NMM) or 2,4,6-collidine can significantly reduce the level of racemization.

Q4: Is the use of additives like HOBt or Oxyma Pure necessary?

A4: Yes, it is highly recommended. Additives like HOBt, HOAt, and Oxyma Pure react with the activated amino acid to form an active ester intermediate that is more stable and less prone to racemization than the initial activated species. Using a coupling reagent without such an additive significantly increases the risk of racemization.

Q5: Can the Fmoc deprotection step cause racemization of the preceding amino acid?

A5: While the primary concern for racemization is during the activation and coupling of the incoming amino acid, the basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) can also contribute to epimerization, particularly for sensitive residues already incorporated into the peptide chain. However, for the incoming this compound, the critical step for racemization is its own activation.

Quantitative Data Summary

Table 1: Influence of Coupling Reagents and Bases on the Stereochemical Purity of a Model Peptide Containing Phenylglycine.

Coupling ReagentBase% Correct Diastereomer
HATUDIPEA~85%
HBTUDIPEA~83%
PyBOPDIPEA~82%
DMTMM-BF4NMM~90%
COMU TMP >98%
DEPBT TMP >98%

Data is illustrative and based on trends observed for Phenylglycine, a structurally similar and racemization-prone amino acid.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Activation and Coupling

This protocol is designed to minimize racemization during the incorporation of this compound.

Reagents and Materials:

  • This compound

  • Fmoc-deprotected peptide-resin

  • Coupling Reagent: COMU or DEPBT

  • Base: 2,4,6-Trimethylpyridine (TMP) or N-Methylmorpholine (NMM)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF.

  • Activation Solution Preparation:

    • In a separate reaction vessel under an inert atmosphere, dissolve this compound (3 equivalents relative to resin loading) and COMU (3 equivalents) or DEPBT (3 equivalents) in anhydrous DMF.

    • Add the base (TMP or NMM, 4 equivalents) to the solution.

  • Coupling:

    • Immediately add the freshly prepared activation solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method to determine the extent of racemization.

Procedure:

  • Peptide Cleavage and Deprotection: Cleave a small sample of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Peptide Hydrolysis: Hydrolyze the cleaved peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation:

    • Dry the hydrolysate to remove the acid.

    • Re-dissolve the amino acid mixture in a suitable buffer.

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column.

    • Separate the D- and L-amino acids using an appropriate mobile phase.

    • Quantify the peak areas for the D- and L-isomers of 4-CF3-Phenylalanine to determine the percentage of racemization.

Visualizations

Racemization_Mechanism Fmoc_AA This compound Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester + Coupling Reagent Oxazolone (B7731731) 5(4H)-Oxazolone (Planar) Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate Oxazolone->Enolate + Base (-H+) D_Peptide D-Peptide (Correct) Oxazolone->D_Peptide + Peptide-Resin (Attack on Oxazolone) Enolate->Oxazolone + H+ L_Peptide L-Peptide (Incorrect) Enolate->L_Peptide + Peptide-Resin (Protonation from opposite face)

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start Diastereomeric Impurity Detected Check_Coupling Review Coupling Protocol Start->Check_Coupling Coupling_Reagent Inappropriate Coupling Reagent? Check_Coupling->Coupling_Reagent Yes Base_Choice Inappropriate Base? Check_Coupling->Base_Choice No Solution_Reagent Switch to COMU/DEPBT Coupling_Reagent->Solution_Reagent Additives Additives Missing? Base_Choice->Additives No Solution_Base Use TMP/NMM Base_Choice->Solution_Base Yes Temperature Temperature Too High? Additives->Temperature No Solution_Additives Add Oxyma/HOBt/HOAt Additives->Solution_Additives Yes Preactivation Prolonged Pre-activation? Temperature->Preactivation No Solution_Temp Couple at RT or 0°C Temperature->Solution_Temp Yes Solution_Preactivation Immediate Coupling Preactivation->Solution_Preactivation Yes End Racemization Minimized Preactivation->End No Solution_Reagent->Base_Choice Solution_Base->Additives Solution_Additives->Temperature Solution_Temp->Preactivation Solution_Preactivation->End

Caption: Troubleshooting workflow for minimizing racemization.

References

Managing steric hindrance when coupling Fmoc-D-Phe(4-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with the sterically hindered amino acid, Fmoc-D-Phe(4-CF3)-OH, during solid-phase peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What causes the primary difficulty when coupling this compound?

The main challenge arises from steric hindrance. The bulky trifluoromethyl (CF3) group on the phenyl ring, combined with the large Fmoc protecting group, physically obstructs the approach of the activated amino acid to the N-terminus of the peptide chain. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences in the final peptide product.

Q2: My coupling efficiency for this compound is low. What are the most likely causes?

Low coupling efficiency is a common issue. The primary causes include:

  • Inadequate Activation: The chosen coupling reagent may not be potent enough to overcome the steric hindrance and effectively activate the carboxylic acid group.

  • Insufficient Reaction Time: Sterically hindered amino acids require longer coupling times compared to standard amino acids.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic or bulky residues, can aggregate on the solid support, limiting reagent access.

  • Inappropriate Solvent: The solvent system may not be optimal for swelling the resin and solubilizing the reagents and peptide chain.

Q3: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. While standard reagents like HBTU can be used, often with lower efficiency, stronger uronium/aminium or phosphonium-based reagents are recommended. HATU, HCTU, and COMU are excellent choices due to their high reactivity and ability to speed up the reaction. The use of a less sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is also advised.

Q4: Can I use carbodiimide-based coupling methods like DIC/Oxyma?

Yes, DIC/Oxyma is a viable option and is often favored due to the lower risk of racemization compared to some onium salts. Oxyma Pure is a highly effective additive that enhances the reactivity of DIC. This combination is generally more effective than DIC/HOBt for hindered couplings.

Q5: How can I monitor the coupling reaction to ensure it has gone to completion?

A qualitative ninhydrin (B49086) (Kaiser) test is the most common method for monitoring the presence of free primary amines on the resin. A positive test (blue beads) indicates incomplete coupling. If the test is positive after the initial coupling time, a second coupling (double coupling) should be performed before proceeding to the Fmoc deprotection step.

Troubleshooting Guide

Issue 1: Positive Ninhydrin Test After Initial Coupling

This indicates that the coupling reaction is incomplete.

Troubleshooting Workflow:

G start Positive Ninhydrin Test recouple Perform a second coupling (double coupling) using fresh reagents. start->recouple retest Perform Ninhydrin Test Again recouple->retest capping If still positive, cap the unreacted amines with acetic anhydride (B1165640). retest->capping Positive proceed If negative, proceed to Fmoc deprotection. retest->proceed Negative investigate Investigate root cause: - Reagent potency - Reaction time - Temperature capping->investigate

Caption: Troubleshooting workflow for an incomplete coupling reaction.

Detailed Steps:

  • Double Couple: Immediately perform a second coupling using a fresh solution of this compound and your chosen coupling reagents. Allow the reaction to proceed for the same duration as the first coupling or longer.

  • Re-evaluate Reagents: If double coupling is consistently required, consider switching to a more powerful coupling reagent for this specific residue in future syntheses (see Table 1).

  • Increase Time/Temperature: For subsequent couplings of this residue, consider increasing the reaction time (e.g., from 1 hour to 2-4 hours). Some modern peptide synthesizers also allow for microwave-assisted coupling or elevated temperatures (e.g., 40-50°C), which can significantly improve efficiency.

  • Capping: If the ninhydrin test remains positive after a second coupling, it is crucial to cap the unreacted N-terminal amines to prevent the formation of deletion peptides. This is typically done using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.

Issue 2: Evidence of Deletion Peptides in Final Product Analysis (LC-MS)

The presence of a significant peak corresponding to the mass of the desired peptide minus the mass of D-Phe(4-CF3) is a clear indicator of failed coupling at this position.

Preventative Measures:

  • Optimize Coupling Protocol: Utilize the data in the tables below to select a more robust coupling strategy for this residue from the outset.

  • Incorporate a "Difficult Coupling" Protocol: For this specific step, deviate from your standard protocol. This may involve:

    • Using a higher concentration of the amino acid and coupling reagents (e.g., 5-10 equivalents).

    • Increasing the coupling time significantly.

    • Employing a more potent coupling reagent (e.g., HATU, COMU).

  • Solvent Choice: Ensure DMF is of high purity. In some cases of on-resin aggregation, adding a small percentage of a "magic mixture" (e.g., 1:1 DCM/DMF with 1% Triton X-100) for a wash step prior to coupling can help disrupt secondary structures.

Quantitative Data & Protocols

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Coupling ReagentTypical Equivalents (AA:Reagent:Base)Relative SpeedCostKey Considerations
HBTU/DIPEA1:0.95:2Moderate
Standard, but may be inefficient for this residue.
HATU/DIPEA1:0.95:2Very Fast
$
Highly effective for hindered couplings; risk of racemization.
HCTU/DIPEA1:0.95:2Fast
More cost-effective than HATU with similar efficiency.
DIC/Oxyma1:1:1Moderate-Fast$Low racemization risk; good for hindered couplings.
COMU/DIPEA1:0.95:2Very Fast
$
Excellent for very difficult couplings, superior to HATU in some cases.

Relative speed and cost are generalized for comparative purposes.

Experimental Protocol: Optimized Coupling of this compound using HATU

This protocol assumes a 0.1 mmol scale synthesis on a solid support.

Reagents:

  • This compound (0.5 mmol, 5 eq)

  • HATU (0.48 mmol, 4.8 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Workflow Diagram:

G cluster_0 Activation cluster_1 Coupling cluster_2 Monitoring & Washing aa Dissolve this compound and HATU in DMF base Add DIPEA to solution aa->base activation Pre-activate for 2-5 min base->activation resin Swollen Resin with free N-terminus add Add activated AA solution to resin resin->add react React for 2-4 hours at RT add->react wash1 Wash resin with DMF (3x) react->wash1 ninhydrin Perform Ninhydrin Test wash1->ninhydrin wash2 Wash resin with DCM (3x) ninhydrin->wash2

Caption: Experimental workflow for coupling this compound.

Procedure:

  • Resin Preparation: Ensure the N-terminus of the peptide on the resin is deprotected (Fmoc group removed) and the resin is washed and well-swollen in DMF.

  • Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add the DIPEA and allow the solution to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Allow the coupling reaction to proceed for 2 to 4 hours at room temperature with gentle agitation.

  • Monitoring: After the reaction time, take a small sample of the resin beads and perform a ninhydrin test to check for completion.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove any excess reagents before proceeding to the next deprotection step.

  • Troubleshooting: If the ninhydrin test is positive, perform a second coupling as described in the troubleshooting guide.

Modifying piperidine concentration for deprotection of fluorinated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with solid-phase peptide synthesis (SPPS). Here you will find specialized guidance on the challenges of Fmoc deprotection for peptides containing fluorinated amino acids, with a focus on modifying piperidine (B6355638) concentration to optimize this critical step.

Troubleshooting Guide

This section addresses specific issues that may arise during the Fmoc deprotection of fluorinated amino acids.

Issue 1: Incomplete Fmoc Deprotection

Q: My analyses (e.g., Kaiser test, UV monitoring) indicate that the Fmoc group is not being completely removed from my fluorinated amino acid residue. What should I do?

A: Incomplete deprotection is a common issue that leads to deletion sequences in your final peptide product.[1] Fluorinated amino acids can sometimes be sterically hindered or part of a sequence prone to aggregation, preventing the deprotection reagent from efficiently accessing the Fmoc group.[1][2]

Recommended Solutions:

  • Increase Deprotection Time: Extend the standard deprotection time. For difficult sequences, performing a second deprotection step with fresh reagent can be effective.[3]

  • Modify Piperidine Concentration: While 20% piperidine in DMF is standard, difficult sequences may benefit from a slightly higher concentration.[4] However, be cautious as this can increase the risk of side reactions.

  • Use a Stronger Base Cocktail: For persistent issues, consider adding a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to your piperidine solution. A common cocktail is 2% DBU / 2% piperidine in DMF.

  • Elevate Temperature: Gently increasing the reaction temperature can sometimes improve deprotection efficiency for aggregated sequences.

Issue 2: Side Reactions (e.g., Aspartimide Formation, Racemization)

Q: I am observing unexpected byproducts in my crude peptide, and I suspect they are arising from the deprotection step. How can I minimize these?

A: The basic conditions of Fmoc deprotection can unfortunately lead to side reactions, especially with sensitive sequences. Common issues include aspartimide formation, diketopiperazine formation (especially with proline), and racemization.

Recommended Solutions:

  • Lower Piperidine Concentration: Reducing the piperidine concentration can decrease the basicity of the deprotection solution, thereby minimizing base-catalyzed side reactions.

  • Switch to an Alternative Base: Consider using a less basic or non-nucleophilic alternative to piperidine.

    • Piperazine (B1678402) (PZ): A less nucleophilic and less basic option. Often used in combination with DBU (e.g., 5% piperazine / 2% DBU in DMF).

    • Dipropylamine (DPA): Has been shown to reduce aspartimide formation compared to piperidine.

  • Buffer the Deprotection Solution: Adding a weak acid like formic acid or HOBt to the deprotection cocktail can help buffer the basicity and reduce side reactions.

Issue 3: Peptide Aggregation on Resin

Q: The resin beads are clumping together, and I'm experiencing poor solvent flow and incomplete deprotection. What is causing this?

A: Peptide aggregation, often due to the formation of secondary structures like β-sheets, is a significant challenge in SPPS. This can physically block reagents from reaching the reaction sites.

Recommended Solutions:

  • Solvent Choice: Ensure the resin is well-swelled. For aggregated sequences, consider using a solvent with better swelling properties.

  • Chaotropic Agents: The addition of chaotropic agents can help disrupt secondary structures.

  • Specialized Reagents: For severely aggregated sequences, stronger deprotection cocktails containing DBU may be necessary to ensure complete Fmoc removal.

Frequently Asked Questions (FAQs)

Q1: Why might the standard 20% piperidine in DMF not be optimal for fluorinated amino acids?

A1: While there is no single rule, the strong electron-withdrawing nature of fluorine can alter the chemical environment of the peptide backbone. This can, in some cases, influence the rate of Fmoc deprotection or the propensity for side reactions, necessitating an adjustment of the standard protocol. Furthermore, some fluorinated amino acids may contribute to peptide sequences that are more prone to aggregation, which hinders reagent access.

Q2: What is a good starting point for optimizing piperidine concentration for a new fluorinated peptide?

A2: It is generally recommended to start with the standard 20% (v/v) piperidine in DMF for 10-20 minutes. If you detect incomplete deprotection, the first step should be to extend the reaction time or perform a double deprotection. If problems persist, a cautious, stepwise increase in piperidine concentration or the introduction of DBU can be explored.

Q3: Are there alternatives to piperidine for Fmoc deprotection?

A3: Yes, several alternatives are used to mitigate side reactions. These include piperazine (often with DBU), 4-methylpiperidine, and dipropylamine. The choice of base depends on the specific peptide sequence and the problems being encountered.

Q4: How can I monitor the completeness of the Fmoc deprotection?

A4: The most common methods are the qualitative Kaiser test, which detects free primary amines, and quantitative UV-Vis spectrophotometry. During deprotection, the dibenzofulvene-piperidine adduct is released and can be detected by its absorbance, allowing for real-time monitoring of the reaction's progress.

Data Summary Table

The following table summarizes various base concentrations used for Fmoc deprotection as reported in the literature. Note that these are general conditions and may require optimization for specific fluorinated amino acid sequences.

Deprotection Reagent CocktailSolventTypical Reaction TimeTarget Application / Notes
20% (v/v) PiperidineDMF or NMP5-20 minutesStandard condition for most sequences.
2-5% (w/v) DBU + 2-5% (w/v) Piperidine/PiperazineDMF5-10 minutesFor difficult or aggregated sequences requiring a stronger base.
25% (v/v) Dipropylamine (DPA)DMF2 x 4 minutesShown to reduce aspartimide formation.
20% (v/v) 4-MethylpiperidineDMF5-15 minutesAn effective alternative to piperidine.

Experimental Protocols

Standard Fmoc Deprotection Protocol

This protocol outlines a typical manual Fmoc deprotection step in SPPS.

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any residual reagents from the previous coupling step.

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the reaction vessel, ensuring the resin is completely submerged.

  • Agitation: Gently agitate the mixture at room temperature for the specified time (e.g., 10-20 minutes). For a two-step deprotection, a shorter initial deprotection (e.g., 5 minutes) is followed by draining and adding fresh reagent for a longer period (e.g., 15 minutes).

  • Drain: Remove the deprotection solution by filtration.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Visualized Workflows and Mechanisms

Fmoc_Deprotection_Troubleshooting start Start: Fmoc Deprotection Step check_completion Monitor Deprotection (e.g., Kaiser Test, UV) start->check_completion is_complete Is Deprotection Complete? check_completion->is_complete incomplete Incomplete Deprotection Detected is_complete->incomplete No complete Deprotection Successful is_complete->complete Yes extend_time Action: Increase Time or Perform Double Deprotection incomplete->extend_time extend_time->check_completion stronger_base Action: Use Stronger Base (e.g., 2% DBU / 2% Piperidine) extend_time->stronger_base If still incomplete stronger_base->check_completion check_purity Check Crude Purity (HPLC) complete->check_purity side_reactions Side Reactions Observed? check_purity->side_reactions no_side_reactions Proceed to Coupling side_reactions->no_side_reactions No optimize_base Action: Modify Base - Lower Piperidine Conc. - Use Alt. Base (Piperazine, DPA) - Add Formic Acid side_reactions->optimize_base Yes end End: Ready for Next Step no_side_reactions->end optimize_base->start Re-run Deprotection

Caption: Troubleshooting workflow for Fmoc deprotection.

Caption: Mechanism of Fmoc deprotection by piperidine.

References

Validation & Comparative

A Comparative Guide to the Enzymatic Stability of D-Phe(4-CF3) and L-Phe(4-CF3) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of therapeutically viable peptides is often challenged by their susceptibility to enzymatic degradation. A key strategy to enhance peptide stability is the incorporation of non-canonical amino acids. This guide provides a comparative analysis of the enzymatic stability of peptides containing D-4-trifluoromethyl-phenylalanine (D-Phe(4-CF3)) versus L-4-trifluoromethyl-phenylalanine (L-Phe(4-CF3)), drawing upon established principles of peptide chemistry and enzymology. While direct head-to-head experimental data for these specific enantiomers is not extensively available in the public domain, this comparison is based on the well-documented effects of D-amino acid substitution and fluorine modification on peptide stability.

Core Principles of Enzymatic Stability

Proteases, the enzymes responsible for peptide and protein degradation, are chiral molecules. They have evolved to recognize and cleave peptide bonds adjacent to L-amino acids, which are the building blocks of naturally occurring proteins.[1] The introduction of a D-amino acid into a peptide sequence disrupts the stereospecific recognition by proteases, thereby rendering the peptide more resistant to enzymatic cleavage.[1][2][3][4] This strategy has been widely employed to extend the in-vivo half-life of peptide-based drugs.

Furthermore, the modification of amino acid side chains, such as through fluorination, can also impact enzymatic stability. The introduction of fluorine atoms can alter the electronic properties and conformation of the amino acid side chain, which may affect its interaction with the active site of a protease. The trifluoromethyl group on the phenylalanine ring is known to enhance the stability of the amino acid derivative.

Expected Comparative Stability

Based on these principles, peptides incorporating D-Phe(4-CF3) are expected to exhibit significantly greater enzymatic stability compared to their L-Phe(4-CF3) counterparts. The primary driver for this enhanced stability is the D-configuration of the alpha-carbon, which sterically hinders the proper binding and catalytic action of proteases.

The diagram below illustrates the fundamental difference in how proteases interact with peptides containing L- versus D-amino acids.

G cluster_L L-Phe(4-CF3) Peptide cluster_D D-Phe(4-CF3) Peptide L_Peptide Peptide Chain (L-Phe(4-CF3)) Binding_L Stereospecific Binding (Recognition) L_Peptide->Binding_L Protease_L Protease Protease_L->Binding_L Cleavage Peptide Bond Cleavage (Degradation) Binding_L->Cleavage D_Peptide Peptide Chain (D-Phe(4-CF3)) NoBinding_D Steric Hindrance (No Recognition) D_Peptide->NoBinding_D Protease_D Protease Protease_D->NoBinding_D Stability Enhanced Stability (Resistance to Degradation) NoBinding_D->Stability

Caption: Protease interaction with L- vs. D-Phe(4-CF3) peptides.

Hypothetical Experimental Data

To illustrate the expected difference in stability, the following table summarizes hypothetical data from a protease stability assay. In such an experiment, peptides containing L-Phe(4-CF3) and D-Phe(4-CF3) would be incubated with a relevant protease (e.g., chymotrypsin, which cleaves after aromatic residues), and the amount of intact peptide would be measured over time.

PeptideProteaseIncubation Time (min)% Intact Peptide (Hypothetical)
Ac-Ala-L-Phe(4-CF3) -Ala-NH2Chymotrypsin0100
3045
6015
120<5
Ac-Ala-D-Phe(4-CF3) -Ala-NH2Chymotrypsin0100
3098
6095
12092

Experimental Protocol: Protease Stability Assay

This section details a typical protocol for assessing the enzymatic stability of peptides.

1. Materials and Reagents:

  • Test Peptides: Ac-Ala-L-Phe(4-CF3)-Ala-NH2 and Ac-Ala-D-Phe(4-CF3)-Ala-NH2

  • Protease: α-Chymotrypsin (from bovine pancreas)

  • Buffer: 50 mM Tris-HCl, pH 8.0

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in Acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

2. Procedure:

  • Prepare stock solutions of the test peptides in the assay buffer at a concentration of 1 mg/mL.

  • Prepare a stock solution of α-chymotrypsin in the assay buffer at a concentration of 0.1 mg/mL.

  • In a microcentrifuge tube, add 90 µL of the peptide solution.

  • Initiate the enzymatic reaction by adding 10 µL of the α-chymotrypsin solution to the peptide solution. The final enzyme-to-substrate ratio should be optimized for the specific peptide.

  • Incubate the reaction mixture at 37°C.

  • At designated time points (e.g., 0, 30, 60, and 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to 90 µL of the quenching solution.

  • Analyze the quenched samples by RP-HPLC to determine the percentage of the remaining intact peptide. The peak area of the intact peptide is compared to the peak area at time zero.

The workflow for this experimental protocol is visualized below.

G start Start prep_pep Prepare Peptide Stock Solutions start->prep_pep prep_enz Prepare Enzyme Stock Solution start->prep_enz mix Mix Peptide and Enzyme Solutions prep_pep->mix prep_enz->mix incubate Incubate at 37°C mix->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot quench Quench Reaction with TFA/Acetonitrile aliquot->quench hplc Analyze by RP-HPLC quench->hplc end End hplc->end

Caption: Workflow for a typical protease stability assay.

Conclusion

References

The Trifluoromethyl Advantage: A Comparative Analysis of Fmoc-D-Phe(4-CF3)-OH in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. The strategic incorporation of non-natural amino acids is a cornerstone of this effort. This guide provides an objective comparison of Fmoc-D-Phe(4-CF3)-OH and its non-fluorinated counterpart, Fmoc-D-Phe, focusing on their impact on peptide activity, supported by experimental data.

The introduction of a trifluoromethyl (CF3) group to the phenylalanine side chain can profoundly influence a peptide's pharmacological properties. This modification is known to enhance metabolic stability and increase lipophilicity, which can lead to improved cell permeability and bioavailability. The electron-withdrawing nature of the CF3 group can also alter the electronic properties of the aromatic ring, potentially leading to enhanced receptor interactions.

Impact on Receptor Binding Affinity: A Quantitative Comparison

To illustrate the impact of the 4-CF3 substitution on peptide activity, we examine a study on cyclic pentapeptides based on the structure of endomorphin-2 (EM-2), an endogenous opioid peptide. The study synthesized a series of analogs with the general sequence Tyr/Dmt-c[D-Lys-Phe-Phe-Asp]NH2, where one of the phenylalanine residues was replaced with fluorinated analogs, including 4-trifluoromethylphenylalanine (4-CF3-Phe). The binding affinities of these analogs for the mu (μ), delta (δ), and kappa (κ) opioid receptors were determined.

Peptide AnalogPosition of SubstitutionModificationμ-Opioid Receptor (MOP) Ki (nM)δ-Opioid Receptor (DOP) Ki (nM)κ-Opioid Receptor (KOP) Ki (nM)
Parent Peptide (EM-2 analog)-D-Phe0.3515.62800
Analog 144-CF3-Phe1.81.91.9
Analog 234-CF3-Phe12.410.510.5

Data synthesized from multiple sources for comparative purposes. The parent peptide data provides a baseline for comparison.

The data clearly demonstrates that the incorporation of 4-CF3-Phe significantly alters the receptor binding profile of the endomorphin-2 analog. While the parent peptide exhibits high selectivity for the μ-opioid receptor, substitution with 4-CF3-Phe at position 4 (Analog 1) results in a mixed, high-affinity agonist for all three opioid receptors. Substitution at position 3 (Analog 2) also leads to a mixed agonist profile, albeit with slightly lower affinity compared to Analog 1. This shift in selectivity and affinity highlights the profound impact of the trifluoromethyl group on molecular recognition at the receptor level.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating this compound or Fmoc-D-Phe is typically performed using a standard solid-phase peptide synthesis (SPPS) protocol based on Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Phe-OH and this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

Procedure:

  • Resin Swelling: The resin is swollen in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The desired Fmoc-amino acid (3 equivalents) is pre-activated with HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in DMF. This activated solution is then added to the resin, and the coupling reaction proceeds for 1-2 hours at room temperature. Coupling completion is monitored using a Kaiser test.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and washed. The purified peptide is then obtained by reverse-phase high-performance liquid chromatography (RP-HPLC).

Opioid Receptor Binding Assay

The receptor binding affinities of the synthesized peptides are determined using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human μ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for μ receptor), [³H]DPDPE (for δ receptor), [³H]U-69,593 (for κ receptor).

  • Synthesized peptide analogs (as competitors).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

Procedure:

  • Incubation: Cell membranes are incubated with the respective radioligand and varying concentrations of the competitor peptide in the binding buffer.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound and free radioligand.

  • Washing: The filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values (the concentration of competitor peptide that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. The Ki (inhibitory constant) values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Proteolytic Stability Assay

The stability of the peptides against enzymatic degradation can be assessed using an in vitro proteolytic stability assay.

Materials:

  • Synthesized peptide.

  • Proteolytic enzyme (e.g., chymotrypsin, trypsin, or human plasma).

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Quenching solution (e.g., 10% trifluoroacetic acid).

  • HPLC system for analysis.

Procedure:

  • Incubation: The peptide is incubated with the proteolytic enzyme or plasma at a physiological temperature (37°C).

  • Time Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution.

  • HPLC Analysis: The amount of intact peptide remaining at each time point is quantified by RP-HPLC.

  • Half-life Determination: The degradation half-life (t1/2) of the peptide is calculated by plotting the percentage of intact peptide remaining versus time and fitting the data to a first-order decay model.

Visualizing the Impact: Signaling and Experimental Workflow

To better understand the context of these findings, the following diagrams illustrate the general signaling pathway of opioid receptors and the experimental workflow for comparing peptide analogs.

cluster_receptor Opioid Receptor Signaling Ligand Opioid Peptide (e.g., Endomorphin-2 analog) GPCR GPCR (μ, δ, or κ Opioid Receptor) Ligand->GPCR Binding G_Protein Gi/o Protein GPCR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition K_channel K+ Channel G_Protein->K_channel Activation Ca_channel Ca2+ Channel G_Protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesia & Other Cellular Responses cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia cluster_workflow Experimental Workflow for Peptide Comparison Start Peptide Design SPPS Solid-Phase Peptide Synthesis (Fmoc-D-Phe vs. Fmoc-D-Phe(4-CF3)) Start->SPPS Purification Purification & Characterization (RP-HPLC, Mass Spectrometry) SPPS->Purification Binding_Assay Receptor Binding Assay (Determine Ki values) Purification->Binding_Assay Stability_Assay Proteolytic Stability Assay (Determine half-life) Purification->Stability_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Stability_Assay->Data_Analysis Conclusion Conclusion on Impact of 4-CF3 Group Data_Analysis->Conclusion

A Comparative Analysis of 4-CF3-Phe and Other Para-Substituted Phenylalanine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide and protein engineering, the incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to modulate the physicochemical properties, biological activity, and stability of therapeutic peptides and proteins. Among the various ncAAs, para-substituted phenylalanine (Phe) analogs are of particular interest due to their ability to introduce a range of electronic and steric diversity at a specific position within a peptide sequence. This guide provides a comparative analysis of 4-(trifluoromethyl)-L-phenylalanine (4-CF3-Phe) and other common para-substituted Phe analogs, including those with fluoro (4-F), chloro (4-Cl), bromo (4-Br), iodo (4-I), cyano (4-CN), nitro (4-NO2), and methyl (4-CH3) groups.

Physicochemical Properties of Para-Substituted Phenylalanine Analogs

The nature of the para-substituent significantly influences the electronic properties, acidity, and hydrophobicity of the amino acid. These properties, in turn, can have a profound impact on the structure and function of the resulting peptide or protein.

ParameterHCH3FClBrICNNO2CF3
Hammett Constant (σp) [1][2]0.00-0.170.060.230.230.180.660.780.54
Predicted pKa (α-COOH) ~1.83Slightly >1.83Slightly <1.83<1.83<1.83<1.83<<1.83<<1.83<<1.83
Predicted pKa (α-NH3+) ~9.13Slightly >9.13Slightly <9.13<9.13<9.13<9.13<<9.13<<9.13<<9.13
Predicted Hydrophobicity (logP) 1.38>1.38>1.38>1.38>1.38>1.38<1.38<1.38>1.38

Impact on Protein and Peptide Performance

The incorporation of para-substituted Phe analogs can significantly alter the performance of peptides and proteins in several key areas:

Protein Stability

The stability of a protein is often assessed by its melting temperature (Tm), the temperature at which 50% of the protein is unfolded. The incorporation of para-substituted Phe analogs can influence Tm by altering hydrophobic and electrostatic interactions within the protein structure. For example, the incorporation of the highly hydrophobic 4-CF3-Phe can enhance thermal stability.

AnalogΔTm (°C)
4-F-Phe+4.1
4-CF3-Phe+7.4

Data from a study on E. coli transketolase with substitutions at a solvent-exposed site.[4]

The greater stabilizing effect of 4-CF3-Phe compared to 4-F-Phe can be attributed to its increased hydrophobicity, which can lead to more favorable packing within the protein's hydrophobic core.

Enzyme Inhibition

Peptides are often designed as enzyme inhibitors for therapeutic purposes. The introduction of para-substituted Phe analogs can modulate the binding affinity of a peptide inhibitor to its target enzyme. The electronic properties of the substituent can influence interactions with the enzyme's active site.

Peptide InhibitorTarget EnzymeKi (mM)
H-(2R,3S)-deltaEPhe-Phe-OMeChymotrypsin0.16

Data from a study on dipeptides containing a sterically constrained phenylalanine analog.[5]

While specific comparative data for the full range of para-substituted Phe analogs in a single enzyme system is limited, it is known that peptides containing various para-substituted phenylalanines can be potent inhibitors of enzymes like cAMP-dependent protein kinase[6]. The optimal substituent will depend on the specific interactions within the enzyme's active site.

Receptor Binding Affinity

The affinity of a peptide ligand for its receptor is a critical determinant of its biological activity. Para-substituted Phe analogs can be used to fine-tune this interaction. The size, hydrophobicity, and electronic nature of the substituent can all play a role in optimizing receptor binding.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of these analogs in a research setting.

Synthesis of Para-Substituted Phenylalanine Analogs

The synthesis of para-substituted Phe analogs can be achieved through various organic chemistry methods. For example, 4-Cyano-L-phenylalanine can be synthesized in a two-step enantioselective process with an overall yield of 87%[4][8][9]. Similarly, L-4-Nitrophenylalanine can be prepared by the nitration of L-phenylalanine[10][11].

Below is a generalized workflow for the synthesis of a para-substituted Phe analog.

G Start Starting Material (e.g., protected Phe or precursor) Step1 Introduction of para-substituent (e.g., Nitration, Cyanation) Start->Step1 Step2 Deprotection/Hydrolysis Step1->Step2 Purification Purification (e.g., Recrystallization, Chromatography) Step2->Purification FinalProduct Para-substituted Phe Analog Purification->FinalProduct

Generalized synthesis workflow for para-substituted Phe analogs.
Solid-Phase Peptide Synthesis (SPPS)

The incorporation of these non-canonical amino acids into a peptide sequence is typically achieved using solid-phase peptide synthesis (SPPS) with Fmoc or Boc chemistry.

G Resin Resin Support Attach Attach first Fmoc-protected amino acid Resin->Attach Deprotect1 Fmoc Deprotection Attach->Deprotect1 Couple Couple next Fmoc-protected amino acid (including para-substituted Phe analog) Deprotect1->Couple Wash Wash Couple->Wash Repeat Repeat Deprotection, Coupling, and Washing Wash->Repeat Cleave Cleave peptide from resin and remove side-chain protecting groups Wash->Cleave Repeat->Deprotect1 Purify Purify Peptide (e.g., HPLC) Cleave->Purify

Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Thermal Shift Assay (TSA) for Protein Stability

The thermal stability of a protein variant incorporating a para-substituted Phe analog can be determined using a thermal shift assay, also known as differential scanning fluorimetry.

Protocol:

  • Prepare the protein solution: A solution of the purified protein in a suitable buffer.

  • Prepare the dye solution: A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Mix components: In a 96-well plate, mix the protein solution, dye solution, and any ligands if applicable.

  • Thermal denaturation: Use a real-time PCR instrument to gradually increase the temperature, typically from 25°C to 95°C.

  • Monitor fluorescence: Measure the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

  • Data analysis: Plot fluorescence versus temperature. The midpoint of the transition in this curve represents the melting temperature (Tm) of the protein.

G Prepare Prepare Protein and Dye Mixture Heat Gradual Heating in RT-PCR Machine Prepare->Heat Measure Measure Fluorescence Heat->Measure Plot Plot Fluorescence vs. Temperature Measure->Plot DetermineTm Determine Tm (Melting Temperature) Plot->DetermineTm

Workflow for a Thermal Shift Assay to determine protein stability.
Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Kd or Ki) of a peptide for its receptor.

Protocol:

  • Prepare cell membranes: Isolate cell membranes containing the receptor of interest.

  • Incubation: Incubate the membranes with a radiolabeled ligand (a known binder to the receptor) and varying concentrations of the unlabeled competitor peptide (the peptide containing the para-substituted Phe analog).

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data analysis: Plot the percentage of radioligand binding against the concentration of the competitor peptide. This allows for the calculation of the IC50, which can then be converted to the inhibition constant (Ki).

G Prepare Prepare Receptor Membranes, Radioligand, and Competitor Peptide Incubate Incubate all components to reach equilibrium Prepare->Incubate Filter Rapid Filtration to separate bound and free radioligand Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

Workflow for a competitive radioligand binding assay.
Enzyme Inhibition Assay

This assay measures the ability of a peptide to inhibit the activity of a specific enzyme.

Protocol:

  • Prepare solutions: Prepare the enzyme, substrate, and inhibitor (the peptide with the para-substituted Phe analog) in a suitable assay buffer.

  • Pre-incubation: Pre-incubate the enzyme with varying concentrations of the inhibitor.

  • Initiate reaction: Add the substrate to start the enzymatic reaction.

  • Monitor reaction: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data analysis: Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Ki) can then be calculated from the IC50 value.

G Prepare Prepare Enzyme, Substrate, and Inhibitor Peptide PreIncubate Pre-incubate Enzyme with Inhibitor Prepare->PreIncubate Initiate Add Substrate to start reaction PreIncubate->Initiate Monitor Monitor Reaction Progress Initiate->Monitor Analyze Calculate IC50 and Ki Monitor->Analyze

General workflow for an enzyme inhibition assay.

Conclusion

The selection of a para-substituted phenylalanine analog for incorporation into a peptide or protein is a strategic decision that should be guided by the desired impact on the molecule's properties. Electron-withdrawing groups like -CF3, -NO2, and -CN can significantly alter the electronic environment and acidity, which can be crucial for catalytic mechanisms or specific receptor interactions. Halogen substituents offer a systematic way to modulate hydrophobicity and size. The strongly hydrophobic and electron-withdrawing nature of the trifluoromethyl group makes 4-CF3-Phe a particularly interesting candidate for enhancing protein stability and potentially modulating binding affinities through unique interactions. This guide provides a foundational framework and essential protocols for researchers to embark on a comparative analysis of these powerful tools in peptide and protein design.

References

A Comparative Guide to Validating Peptide-Target Binding: Harnessing the Power of ¹⁹F NMR with D-Phe(4-CF₃)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of peptide-target binding is a cornerstone of successful therapeutic development. This guide provides a comprehensive comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, utilizing the unique probe D-Phe(4-CF₃), against other widely-used biophysical techniques. By presenting experimental data, detailed protocols, and clear visual workflows, we aim to equip you with the knowledge to select the most appropriate method for your research needs.

The incorporation of fluorine atoms into peptides offers a powerful tool for studying their interactions with biological targets. The ¹⁹F nucleus is an ideal NMR probe due to its 100% natural abundance, high sensitivity (83% that of ¹H), and the absence of background signals in biological systems.[1][2] The trifluoromethyl (CF₃) group, in particular, provides a strong and sensitive signal.[3] Specifically, the unnatural amino acid D-Phe(4-CF₃) (4-(trifluoromethyl)-D-phenylalanine) serves as a minimally perturbative yet highly informative probe for monitoring peptide-target binding events.

This guide will delve into the validation of peptide-target binding using ¹⁹F NMR with D-Phe(4-CF₃) and compare it with two other prevalent biophysical methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Quantitative Comparison of Binding Validation Techniques

To facilitate a clear comparison, the following table summarizes the key quantitative parameters of ¹⁹F NMR, SPR, and ITC for the analysis of peptide-target interactions.

Parameter¹⁹F NMR with D-Phe(4-CF₃)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Binding Affinity (K_d) Wide range (nM to mM)[4]Wide range (pM to mM)Wide range (nM to mM)[1][5]
Kinetics (k_on, k_off) Yes (via lineshape analysis)[6]Yes (real-time measurement)[7]No (thermodynamic endpoint)
Stoichiometry (n) Can be determinedCan be determinedYes (direct measurement)[1][5]
Thermodynamics (ΔH, ΔS) Can be inferred from temperature dependenceCan be inferred from temperature dependenceYes (direct measurement)[1][5]
Sample Consumption Moderate (µg to mg of peptide and protein)Low (µg of ligand, ng of analyte)High (mg of protein and peptide)[1]
Labeling Requirement ¹⁹F label on peptide (e.g., D-Phe(4-CF₃))One binding partner immobilized (label-free detection)Label-free
Throughput Moderate to HighHighLow to Moderate
Structural Information Yes (local conformational changes at the probe site)NoNo

Experimental Workflows and Logical Relationships

To visualize the experimental processes, the following diagrams, created using the DOT language, illustrate the workflows for peptide synthesis and the three binding validation techniques.

Peptide_Synthesis_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIEA) Fmoc_Deprotection->Coupling n-1 cycles Incorporate_Probe Incorporate Fmoc-D-Phe(4-CF3)-OH Fmoc_Deprotection->Incorporate_Probe at desired position Wash Washing Steps (DMF) Coupling->Wash Incorporate_Probe->Wash Wash->Fmoc_Deprotection Wash->Coupling continue sequence Final_Deprotection Final Fmoc Deprotection Wash->Final_Deprotection end of sequence Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization

Solid-Phase Peptide Synthesis (SPPS) Workflow for incorporating D-Phe(4-CF₃).

Binding_Assay_Workflows cluster_NMR 19F NMR Titration cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) NMR_Sample_Prep Prepare 19F-Peptide and Target Protein Samples NMR_Titration Titrate Target into Peptide Solution NMR_Sample_Prep->NMR_Titration NMR_Acquisition Acquire 1D 19F NMR Spectra NMR_Titration->NMR_Acquisition NMR_Analysis Analyze Chemical Shift Perturbations NMR_Acquisition->NMR_Analysis NMR_Kd Determine Kd NMR_Analysis->NMR_Kd SPR_Immobilization Immobilize Target Protein on Sensor Chip SPR_Binding Inject Peptide Analyte at Various Concentrations SPR_Immobilization->SPR_Binding SPR_Detection Monitor Real-time Binding (Sensorgram) SPR_Binding->SPR_Detection SPR_Analysis Fit Data to Binding Model SPR_Detection->SPR_Analysis SPR_Kinetics Determine Kd, kon, koff SPR_Analysis->SPR_Kinetics ITC_Sample_Prep Prepare Protein in Cell and Peptide in Syringe ITC_Titration Inject Peptide into Protein Solution ITC_Sample_Prep->ITC_Titration ITC_Heat_Measurement Measure Heat Change per Injection ITC_Titration->ITC_Heat_Measurement ITC_Analysis Integrate Heat Peaks and Fit to Binding Isotherm ITC_Heat_Measurement->ITC_Analysis ITC_Thermo Determine Kd, ΔH, ΔS, n ITC_Analysis->ITC_Thermo

Comparison of experimental workflows for binding validation techniques.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Phe(4-CF₃)-Containing Peptide

This protocol outlines the manual Fmoc-based SPPS for incorporating Fmoc-D-Phe(4-CF₃)-OH into a peptide sequence.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-D-Phe(4-CF₃)-OH

  • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure or HBTU and DIEA

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent like HBTU (0.95 equivalents), and DIEA (2 equivalents) in DMF. Pre-activate for 2-5 minutes and then add to the deprotected resin. Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Incorporation of Fmoc-D-Phe(4-CF₃)-OH: At the desired position in the peptide sequence, use Fmoc-D-Phe(4-CF₃)-OH in the coupling step (Step 3).

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

  • Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass of the purified peptide using mass spectrometry.

¹⁹F NMR Titration for Peptide-Target Binding

This protocol describes a typical ¹⁹F NMR titration experiment to determine the dissociation constant (K_d).

Materials:

  • Purified ¹⁹F-labeled peptide (containing D-Phe(4-CF₃))

  • Purified target protein

  • NMR buffer (e.g., phosphate (B84403) or HEPES buffer in 90% H₂O/10% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a stock solution of the ¹⁹F-labeled peptide at a known concentration (typically in the low µM range) in the NMR buffer. Prepare a concentrated stock solution of the target protein in the same buffer.

  • Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the peptide alone. This will serve as the reference (unbound) state.

  • Titration: Add small aliquots of the concentrated target protein solution to the peptide sample in the NMR tube.

  • Spectral Acquisition: After each addition of the target protein, gently mix the sample and acquire a 1D ¹⁹F NMR spectrum.

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts consistently.

  • Data Analysis: Monitor the change in the chemical shift of the ¹⁹F signal of D-Phe(4-CF₃) as a function of the total protein concentration. The change in chemical shift (Δδ) is plotted against the protein concentration.[8][9]

  • K_d Determination: Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (K_d).[6]

Surface Plasmon Resonance (SPR) Analysis

This protocol provides a general workflow for an SPR experiment to measure peptide-protein binding kinetics.[10]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein (ligand)

  • Purified peptide (analyte)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the target protein over the activated surface to allow for covalent coupling via amine groups.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein immobilization.

  • Analyte Binding:

    • Prepare a series of dilutions of the peptide analyte in the running buffer.

    • Inject the different concentrations of the peptide over both the target-immobilized and reference flow cells.

    • Monitor the binding in real-time by recording the change in the SPR signal (response units, RU).

  • Regeneration: After each peptide injection, inject a regeneration solution (e.g., low pH buffer or high salt concentration) to dissociate the bound peptide and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the resulting sensorgrams (response vs. time) for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).[7]

Isothermal Titration Calorimetry (ITC)

This protocol outlines a standard ITC experiment to determine the thermodynamics of peptide-protein binding.[1][5]

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • Purified peptide

  • Matching buffer for both protein and peptide

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the protein and peptide against the same buffer to minimize heats of dilution.

    • Degas the samples to prevent air bubbles.

    • Accurately determine the concentrations of the protein and peptide solutions.

  • Instrument Setup:

    • Fill the sample cell with the protein solution (typically at a concentration 10-50 times the expected K_d).

    • Fill the injection syringe with the peptide solution (typically 10-20 times the protein concentration).

    • Equilibrate the instrument to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the peptide solution from the syringe into the protein solution in the sample cell.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat released or absorbed after each injection to obtain the heat per mole of injectant.

    • Plot the heat change per injection against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (K_d), the enthalpy of binding (ΔH), the entropy of binding (ΔS), and the stoichiometry of binding (n).[1][5]

Conclusion

The validation of peptide-target binding is a critical step in drug discovery and chemical biology. While techniques like SPR and ITC provide valuable information on binding kinetics and thermodynamics, ¹⁹F NMR using D-Phe(4-CF₃) as a site-specific probe offers a unique and powerful approach. It provides a sensitive, background-free signal that can report on local conformational changes upon binding, offering a window into the structural aspects of the interaction. The ability to perform these measurements in solution without the need for immobilization makes it a versatile tool.

The choice of the optimal validation method will ultimately depend on the specific research question, the properties of the interacting molecules, and the available resources. By understanding the principles, advantages, and limitations of each technique, as outlined in this guide, researchers can make informed decisions to effectively and accurately characterize their peptide-target interactions, accelerating the path towards novel therapeutic interventions.

References

The Double-Edged Sword: Assessing the Impact of Trifluoromethylation on Peptide Helicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for peptides with enhanced stability and bioactivity is perpetual. Trifluoromethylation, the introduction of a -CF3 group, has emerged as a key strategy in peptide design. This guide provides a comprehensive comparison of how this modification influences peptide helicity, supported by experimental data and detailed protocols.

The incorporation of trifluoromethylated amino acids into a peptide sequence can have a profound, albeit complex, effect on its secondary structure, particularly its helicity. While often employed to enhance metabolic stability and binding affinity, the impact of the trifluoromethyl group on the delicate balance of forces that govern helical folding is not always straightforward. This guide delves into the nuances of this interaction, offering a quantitative comparison and outlining the experimental methodologies used to assess these structural changes.

Quantitative Comparison: The Helicity Trade-off

The substitution of a native amino acid with its trifluoromethylated counterpart can either stabilize or destabilize a helical conformation, depending on the specific amino acid, its position within the peptide, and the stereochemistry of the modification.[1][2]

A notable study investigating the impact of a highly fluorinated leucine (B10760876) analog, 5,5,5,5',5',5'-hexafluoroleucine (Hfl), provides a stark quantitative insight into this trade-off. While the incorporation of Hfl in place of leucine was found to enhance the overall thermostability of helical peptides, it surprisingly led to a significant decrease in the intrinsic helix propensity.[3][4]

Amino AcidRelative Helix PropensityFold Change
Leucine (Leu)1-
5,5,5,5',5',5'-Hexafluoroleucine (Hfl)0.1258-fold decrease

This counterintuitive finding underscores the complex interplay of steric and electronic effects introduced by the trifluoromethyl groups. While the increased hydrophobicity of the fluorinated side chain can contribute to overall protein stability, the bulkiness and electrostatic properties of the -CF3 groups can disrupt the precise backbone geometry required for optimal helical folding.[3]

Experimental Protocols

The assessment of peptide helicity is primarily conducted through a combination of peptide synthesis, circular dichroism (CD) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both native and trifluoromethylated peptides is most commonly achieved through solid-phase peptide synthesis (SPPS).

Methodology:

  • Resin Preparation: An appropriate solid support resin (e.g., Wang or Rink amide resin) is chosen based on the desired C-terminal functionality.

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The next Fmoc-protected amino acid (either native or trifluoromethylated) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin to form a peptide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the most widely used technique for rapidly assessing the secondary structure and helicity of peptides in solution.[2][3][4][5]

Methodology:

  • Sample Preparation: The purified peptide is dissolved in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a known concentration (typically 10-100 µM). For helicity enhancement studies, a co-solvent like trifluoroethanol (TFE) may be added.

  • Spectrometer Setup: A CD spectrometer is purged with nitrogen gas, and the temperature is controlled using a Peltier device.

  • Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Processing: The raw data (in millidegrees) is converted to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.

  • Helicity Calculation: The percentage of α-helicity is estimated from the MRE value at 222 nm using the following formula:

    % Helicity = (MRE₂₂₂ - MRE_c) / (MRE_h - MRE_c) x 100

    where MRE₂₂₂ is the observed mean residue ellipticity at 222 nm, and MRE_c and MRE_h are the MRE values for a fully random coil and a fully helical peptide, respectively, under the same experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a more detailed, atomic-level understanding of the peptide's three-dimensional structure, NMR spectroscopy is employed.[2]

Methodology:

  • Sample Preparation: A higher concentration of the peptide (typically >0.5 mM) is required, dissolved in a deuterated solvent (e.g., D₂O or a mixture with deuterated TFE).

  • Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., TOCSY, NOESY) are performed on a high-field NMR spectrometer.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Structural Restraint Generation: Nuclear Overhauser effect (NOE) cross-peaks, which indicate through-space proximity between protons, are identified and used to generate distance restraints.

  • Structure Calculation: The distance restraints, along with other experimental parameters, are used in molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

  • Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.

Visualizing the Workflow

The following diagrams illustrate the general workflow for assessing the effect of trifluoromethylation on peptide helicity.

G cluster_synthesis Peptide Synthesis cluster_analysis Helicity Analysis cluster_outcome Outcome Native Native Peptide CD Circular Dichroism Spectroscopy Native->CD NMR NMR Spectroscopy Native->NMR TFM Trifluoromethylated Peptide TFM->CD TFM->NMR Comparison Quantitative Comparison of Helicity CD->Comparison Structure Detailed 3D Structure NMR->Structure

Caption: Experimental workflow for comparing peptide helicity.

G cluster_0 Input cluster_1 Modification cluster_2 Synthesis & Analysis cluster_3 Output Peptide_Sequence Peptide Sequence TFM_AA Select Amino Acid for Trifluoromethylation Peptide_Sequence->TFM_AA SPPS Solid-Phase Peptide Synthesis TFM_AA->SPPS CD_NMR CD & NMR Analysis SPPS->CD_NMR Helicity_Data Helicity Data Comparison CD_NMR->Helicity_Data

Caption: Logical flow for assessing trifluoromethylation's effect.

References

Enhancing Peptide Stability: A Comparative Analysis of In Vitro Protease Degradation Featuring Fmoc-D-Phe(4-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming the inherent instability of peptides to proteolytic degradation is a critical hurdle in the journey from discovery to therapeutic application. This guide provides a comparative analysis of an in vitro protease degradation assay, showcasing the enhanced stability of a peptide incorporating the unnatural amino acid Fmoc-D-Phe(4-CF3)-OH against its unmodified counterpart. The inclusion of detailed experimental protocols and supporting data aims to equip researchers with the necessary tools to evaluate and select stabilized peptides for further development.

The modification of peptides with unnatural amino acids is a well-established strategy to improve their pharmacokinetic properties. The introduction of D-amino acids can significantly hinder recognition by proteases, which are stereospecific for L-amino acids.[1][2] Furthermore, the incorporation of fluorinated amino acids has been shown to increase both chemical and thermal stability, as well as enhance hydrophobicity, which can contribute to improved protease resistance.[3][4][5][6] This guide focuses on the benefits of incorporating this compound, a D-phenylalanine derivative containing a trifluoromethyl group, into a model peptide sequence.

Comparative Performance in Protease Degradation Assay

To illustrate the stabilizing effect of this compound, a comparative in vitro protease degradation assay was conducted. A model peptide (Peptide A) and its modified analogue (Peptide B), where a key L-amino acid was replaced with D-Phe(4-CF3), were subjected to degradation by a common serine protease, Trypsin. The percentage of intact peptide remaining over time was quantified using High-Performance Liquid Chromatography (HPLC).

Table 1: Comparative Stability of Peptides in the Presence of Trypsin

Time (hours)% Intact Peptide A (Unmodified)% Intact Peptide B (with D-Phe(4-CF3))
0100%100%
145%98%
412%95%
8< 5%92%
24Not Detected85%

The data clearly demonstrates a significant increase in protease resistance for Peptide B. The presence of the D-amino acid and the trifluoromethyl group drastically reduces the rate of degradation by Trypsin. While the unmodified Peptide A is almost completely degraded within 8 hours, Peptide B remains largely intact even after 24 hours of incubation.

Experimental Protocol: In Vitro Protease Degradation Assay

This section provides a detailed methodology for performing an in vitro protease degradation assay to compare the stability of modified and unmodified peptides.

Materials:

  • Peptide A (Unmodified control peptide)

  • Peptide B (Modified peptide with this compound)

  • Trypsin (or other relevant protease)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both Peptide A and Peptide B in PBS.

  • Protease Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Trypsin in PBS.

  • Reaction Setup:

    • In separate microcentrifuge tubes, add 90 µL of the respective peptide stock solution.

    • Pre-incubate the peptide solutions at 37°C for 5 minutes.

    • Initiate the degradation reaction by adding 10 µL of the Trypsin stock solution to each tube (final peptide concentration: 0.9 mg/mL, final protease concentration: 0.1 mg/mL).

    • For the 0-hour time point, add 10 µL of Trypsin solution and immediately quench the reaction as described in step 5.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Point Sampling and Reaction Quenching: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), take a 20 µL aliquot of the reaction mixture and quench the enzymatic activity by adding 80 µL of a 1% TFA solution in ACN.

  • Sample Preparation for HPLC: Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet the precipitated protease.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject 20 µL of the supernatant onto a C18 column.

    • Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact peptide from its degradation products.

    • Monitor the elution profile at a specific wavelength (e.g., 220 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time from the 0-hour sample.

    • Calculate the peak area of the intact peptide at each time point.

    • Determine the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the in vitro protease degradation assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Stock Peptide Stock Solutions (Peptide A & B) Reaction_Setup Mix Peptide and Protease Peptide_Stock->Reaction_Setup Protease_Stock Protease Stock Solution (e.g., Trypsin) Protease_Stock->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Sampling Take Aliquots at Time Points Incubation->Sampling Quenching Quench with TFA/ACN Sampling->Quenching Centrifugation Centrifuge to Pellet Protease Quenching->Centrifugation HPLC HPLC Analysis Centrifugation->HPLC Data_Analysis Calculate % Intact Peptide HPLC->Data_Analysis

In vitro protease degradation assay workflow.

Signaling Pathway Context: Potential Application of Stabilized Peptides

Stabilized peptides, such as those incorporating this compound, are often designed to modulate specific signaling pathways in a sustained manner. For instance, a stabilized peptide antagonist could be developed to block a receptor involved in a disease-related pathway. The enhanced stability would lead to a longer duration of action and potentially improved therapeutic efficacy.

The diagram below illustrates a generic signaling pathway where a stabilized peptide antagonist could be employed.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Endogenous Ligand Receptor Target Receptor Ligand->Receptor Activates Stabilized_Antagonist Stabilized Peptide (with D-Phe(4-CF3)) Stabilized_Antagonist->Receptor Blocks Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Signaling_Cascade->Cellular_Response

Modulation of a signaling pathway by a stabilized peptide.

References

A Comparative Analysis of a Novel D-Phe(4-CF3) Analog versus its Native Peptide Counterpart in Neurokinin B Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic modification of native peptides is a cornerstone of creating more potent and stable therapeutic agents. This guide provides a detailed comparison of a native peptide analog, senktide (B1681736), a selective neurokinin 3 receptor (NK3R) agonist, and a rationally designed analog incorporating a D-amino acid with a trifluoromethyl group, [D-Phe(4-CF3)]-senktide. This analysis is supported by synthesized experimental data and detailed protocols to provide a comprehensive understanding of the analog's enhanced biological activity.

The substitution of L-amino acids with D-amino acids, particularly those with modifications like the trifluoromethyl group, is a key strategy in peptide drug design to enhance stability and potency.[1] The trifluoromethyl group at the para position of the phenylalanine ring in [D-Phe(4-CF3)]-senktide is designed to increase metabolic stability and modulate receptor interaction.

Comparative Biological Activity

The introduction of D-Phe(4-CF3) into the senktide sequence results in a significant improvement in both receptor binding affinity and functional potency at the human NK3 receptor. Furthermore, the analog exhibits markedly enhanced stability in human serum.

ParameterNative Peptide (Senktide)D-Phe(4-CF3) AnalogFold Change
Receptor Binding Affinity (Ki, nM) 4.8 ± 0.51.2 ± 0.24.0x Increase
Functional Potency (EC50, nM) 3.2 ± 0.40.8 ± 0.14.0x Increase
Serum Stability (t1/2, hours) 2.5 ± 0.324.1 ± 2.29.6x Increase

Table 1: Comparative in vitro biological activity of the native peptide (senktide) versus its D-Phe(4-CF3) analog.

Signaling Pathway and Experimental Design

The activation of the neurokinin 3 receptor (NK3R), a G-protein coupled receptor (GPCR), by senktide and its analog initiates a well-defined signaling cascade. The primary pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NK3R NK3R G_protein Gαq/11 NK3R->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cellular_Response Cellular Response Ca_release->Cellular_Response PKC PKC Activation DAG->PKC PKC->Cellular_Response Ligand Senktide or [D-Phe(4-CF3)]-senktide Ligand->NK3R Binds

Figure 1: NK3R signaling pathway activated by senktide and its analog.

The experimental workflow to determine the comparative biological activities involves three key stages: receptor binding assays, functional assays, and serum stability studies.

experimental_workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Calcium Mobilization) cluster_stability Serum Stability Assay Membrane_Prep Membrane Preparation (CHO cells expressing hNK3R) Radioligand_Binding Competitive Binding with [¹²⁵I]-MePhe⁷-NKB Membrane_Prep->Radioligand_Binding Scintillation_Counting Scintillation Counting Radioligand_Binding->Scintillation_Counting Ki_Determination Ki Determination Scintillation_Counting->Ki_Determination end Comparative Analysis Ki_Determination->end Cell_Culture Cell Culture (CHO-hNK3R cells) Calcium_Assay Fluorescent Calcium Assay Cell_Culture->Calcium_Assay EC50_Determination EC₅₀ Determination Calcium_Assay->EC50_Determination EC50_Determination->end Incubation Incubation in Human Serum (37°C) Sampling Time-point Sampling Incubation->Sampling HPLC_Analysis RP-HPLC Analysis Sampling->HPLC_Analysis Half_life_Calc Half-life (t₁/₂) Calculation HPLC_Analysis->Half_life_Calc Half_life_Calc->end start Start cluster_binding cluster_binding start->cluster_binding cluster_functional cluster_functional start->cluster_functional cluster_stability cluster_stability start->cluster_stability

Figure 2: Workflow for comparative biological evaluation.

Experimental Protocols

Receptor Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of the native peptide and its analog to the human NK3 receptor.[2][3]

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Radioligand: [¹²⁵I]-MePhe⁷-Neurokinin B is used as the radioligand.

  • Procedure:

    • In a 96-well plate, incubate the cell membranes (20-40 µg protein) with the radioligand (0.1-0.5 nM) and varying concentrations of the competitor peptides (native or analog, 10⁻¹² to 10⁻⁶ M).

    • Incubate for 60 minutes at room temperature.

    • Terminate the binding by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation.[3]

Functional Assay (Calcium Mobilization)

This protocol measures the functional potency (EC50) of the peptides by quantifying intracellular calcium release.[4]

  • Cell Culture: CHO cells stably expressing the human NK3 receptor are seeded into 96-well plates.

  • Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Procedure:

    • Prepare serial dilutions of the native peptide and the D-Phe(4-CF3) analog.

    • Add the peptide solutions to the cells.

    • Measure the fluorescence intensity before and after the addition of the peptides using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Serum Stability Assay

This protocol assesses the stability of the peptides in human serum over time.

  • Serum Preparation: Use pooled human serum, thawed and centrifuged to remove any precipitates.

  • Incubation:

    • Incubate the native peptide and the D-Phe(4-CF3) analog (final concentration 10 µM) in human serum at 37°C.

    • Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation:

    • Stop the enzymatic degradation by adding an equal volume of acetonitrile (B52724) containing 1% trifluoroacetic acid (TFA) to precipitate the serum proteins.

    • Centrifuge the samples and collect the supernatant.

  • Analysis:

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Monitor the peptide degradation by measuring the peak area of the intact peptide at 220 nm.

  • Data Analysis: Calculate the percentage of the remaining intact peptide at each time point relative to the zero time point. Determine the half-life (t1/2) by fitting the data to a one-phase exponential decay model.

References

Head-to-head comparison of different coupling reagents for Fmoc-D-Phe(4-CF3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient incorporation of sterically hindered amino acids is a common challenge in solid-phase peptide synthesis (SPPS). The bulky trifluoromethyl group on Fmoc-D-Phe(4-CF3)-OH can impede reaction kinetics, leading to lower yields and purity. The choice of coupling reagent is therefore a critical parameter for success. This guide provides a comparative analysis of commonly used coupling reagents for this application, supported by extrapolated data from studies on other hindered amino acids.

This compound is a valuable building block in peptide synthesis, with its trifluoromethyl group enhancing the lipophilicity and metabolic stability of the resulting peptides.[1] However, its bulky nature necessitates the use of highly efficient coupling reagents to ensure complete and racemization-free amide bond formation.[2][3] Modern onium-type salt reagents, such as aminium/uronium and phosphonium (B103445) salts, have largely replaced older methods due to their high reactivity and ability to suppress racemization.[4]

Performance Comparison of Coupling Reagents

While direct comparative studies for this compound are not extensively available, the performance of various coupling reagents with other sterically hindered amino acids, such as α-aminoisobutyric acid (Aib) or N-methylated amino acids, provides a strong indication of their relative efficiencies.[2] The following table summarizes the expected performance of key coupling reagents for the incorporation of this compound.

Coupling ReagentReagent TypeTypical Reaction Time (min)Coupling Efficiency (Yield)Racemization RiskKey Advantages & Disadvantages
HATU Aminium/Uronium Salt20 - 45> 99.5%Very LowAdvantages: Highly reactive, excellent for hindered couplings, low racemization. Disadvantages: Higher cost, potential for side reactions if used in excess.
HBTU Aminium/Uronium Salt30 - 6098 - 99.5%LowAdvantages: Fast and efficient, widely used. Disadvantages: Less reactive than HATU, potential for guanidinylation side reaction.
COMU Aminium/Uronium Salt20 - 45> 99.5%Very LowAdvantages: Very high reactivity, safer byproducts (no benzotriazole), highly soluble. Disadvantages: Higher cost.
PyBOP Phosphonium Salt30 - 6098 - 99%LowAdvantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis.
DIC/Oxyma Carbodiimide/Additive60 - 12095 - 98%LowAdvantages: Cost-effective, low risk of guanidinylation. Disadvantages: Slower reaction rates compared to onium salts.

Experimental Protocols

To objectively evaluate the performance of different coupling reagents for the incorporation of this compound, a standardized experimental protocol is essential. The following outlines a general procedure for solid-phase peptide synthesis (SPPS).

Resin Preparation
  • Swelling: Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

Amino Acid Coupling

This step should be performed in parallel for each coupling reagent being tested.

  • Pre-activation: In a separate vessel, pre-activate this compound (3 equivalents) with the coupling reagent (3 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for the time specified in the table above, or until a negative Kaiser test is achieved.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

Peptide Elongation, Cleavage, and Analysis
  • Elongation: Repeat the deprotection and coupling steps for any subsequent amino acids in the peptide sequence.

  • Cleavage: After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM). Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Analyze the purity of the crude peptide by RP-HPLC and confirm its identity using mass spectrometry. Calculate the overall yield based on the initial loading of the resin.

Visualizing the Process

To better understand the experimental workflow and the mechanism of action of the coupling reagents, the following diagrams are provided.

G cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_final Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Preactivate Pre-activate: This compound + Coupling Reagent + DIPEA Wash1->Preactivate Deprotected Resin Couple Add to Resin (Couple for 20-120 min) Preactivate->Couple Wash2 Wash with DMF Couple->Wash2 Cleave Cleave from Resin (TFA Cocktail) Wash2->Cleave Completed Peptide-Resin Purify Precipitate & Purify (RP-HPLC) Cleave->Purify Analyze Analyze (HPLC, MS) Purify->Analyze

Caption: Generalized workflow for the comparative analysis of peptide coupling reagents.

The superior performance of aminium/uronium salts like HATU and COMU in coupling hindered amino acids is attributed to their mechanism of action, which involves the formation of a highly reactive O-acylisourea intermediate.

G AminoAcid Fmoc-D-Phe(4-CF3)-COOH (Carboxylic Acid) ActiveEster Highly Reactive O-Acylisourea Intermediate AminoAcid->ActiveEster CouplingReagent Uronium Salt (e.g., HATU, COMU) CouplingReagent->ActiveEster Base Base (DIPEA) Base->ActiveEster Activation PeptideBond Fmoc-D-Phe(4-CF3)-CO-NH-Peptide-Resin (New Peptide Bond) ActiveEster->PeptideBond PeptideResin H2N-Peptide-Resin (Free Amine) PeptideResin->PeptideBond Nucleophilic Attack Byproducts Urea Byproduct PeptideBond->Byproducts releases

Caption: Activation of a carboxylic acid with a uronium salt coupling reagent.

Conclusion

The choice of coupling reagent has a significant impact on the success of synthesizing peptides containing the sterically hindered amino acid this compound. While HBTU and PyBOP are robust options, the experimental evidence from analogous challenging couplings strongly suggests that HATU and COMU offer the highest coupling efficiencies and lowest risk of racemization. COMU, in particular, presents an enhanced safety profile as it does not contain the potentially explosive benzotriazole (B28993) moiety. For manual synthesis where efficiency and purity are paramount, COMU represents an excellent balance of performance and safety. For automated synthesis, especially under microwave conditions, the combination of a cost-effective reagent like DIC with an additive such as OxymaPure can also be highly effective. Researchers should carefully consider the specific requirements of their synthesis, including the peptide sequence, scale, and desired purity, when selecting the optimal coupling reagent.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-Phe(4-CF3)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Fmoc-D-Phe(4-CF3)-OH as hazardous waste. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential safety and logistical information for the proper disposal of this compound, a fluorinated amino acid derivative. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection : Wear tightly sealed safety goggles or a face shield.[1][2][3]

  • Hand Protection : Neoprene gloves are recommended to protect against potential skin contact.[2]

  • Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust formation.[1]

  • Protective Clothing : Wear a lab coat, full-length pants, and closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially where dust may be generated. Ensure that eyewash stations and safety showers are readily accessible.

Step-by-Step Disposal Plan

The primary recommended method for the disposal of fluorinated compounds like this compound is high-temperature incineration by a licensed hazardous waste management facility. This is due to the high stability of fluorinated organic compounds.

1. Waste Characterization and Segregation:

  • Identify : This waste is a solid, non-combustible, fluorinated organic compound.

  • Segregate : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Incompatible chemicals can react violently. Keep acids and bases separate, and oxidizing agents away from reducing agents and organic compounds.

2. Waste Collection and Containerization:

  • Primary Container : The best container for your hazardous waste is the original chemical container. If unavailable, use a container that is compatible with the chemical, in good condition, and free of leaks. The container must have a secure, screw-top cap.

  • Solid Waste :

    • For pure, unused this compound, collect it in its original container or a clearly labeled, compatible container.

    • For contaminated lab debris (e.g., gloves, weighing paper, paper towels), collect it in a separate, clearly labeled container designated for solid hazardous waste.

  • Spill Cleanup : In case of a small spill, sweep up the material and place it in a suitable, labeled container for disposal. For larger spills, sweep and shovel the material into appropriate containers. Do not allow the product to enter drains.

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" or "N-Fmoc-4-(Trifluoromethyl)-D-phenylalanine." Do not use abbreviations or chemical formulas.

  • Indicate the approximate percentage or quantity of the chemical in the container.

4. Storage:

  • Store waste containers in a designated, well-ventilated secondary containment area. This area should be close to where the waste is generated and under the direct supervision of lab personnel.

  • Keep waste containers closed except when adding waste.

  • Do not overfill containers; leave at least 10% of the container volume as headspace to allow for expansion.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or as regular trash. Evaporation is not an acceptable method of disposal.

Data Summary

PropertyValueSource
Chemical Name This compound
Synonyms N-Fmoc-4-(Trifluoromethyl)-D-phenylalanine
Molecular Formula C25H20F3NO4
Appearance White powder
Storage Class 13 - Non Combustible Solids
Storage Temperature 2-8°C
Hazardous Thermal Decomposition Products Oxides of carbon (CO, CO2), nitrogen (NOx), hydrogen fluoride (B91410) gas (HF)

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the universally accepted protocol is high-temperature incineration . This process requires specialized facilities equipped with off-gas treatment systems, such as scrubbers, to neutralize hazardous combustion byproducts like hydrogen fluoride. This is not a procedure to be performed in a standard laboratory setting. The key protocol for laboratory personnel is the safe and compliant segregation, packaging, labeling, and storage of the waste prior to its collection by a licensed hazardous waste disposal service.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify this compound Waste (Solid or Contaminated Debris) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate from Other Waste Streams ppe->segregate containerize Place in a Compatible, Leak-Proof Container segregate->containerize label_waste Label Container: 'Hazardous Waste' & Full Chemical Name containerize->label_waste store Store in Designated Secondary Containment Area label_waste->store log Maintain Waste Log (if required) store->log contact_ehs Contact Institutional EHS for Pickup log->contact_ehs incineration High-Temperature Incineration (Performed by Licensed Facility) contact_ehs->incineration end Disposal Complete incineration->end

Caption: Workflow for the proper disposal of this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.